3-(Methylthio)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCVVVHUWTVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508051 | |
| Record name | 3-(Methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73771-35-4 | |
| Record name | 3-(Methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylsulfanyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(Methylthio)benzaldehyde, a versatile aromatic compound with significant applications in organic synthesis and medicinal chemistry. It details its chemical and physical properties, synthetic methodologies, and biological relevance, offering valuable insights for professionals in research and drug development.
Core Properties and Identification
This compound, also known as 3-methylsulfanylbenzaldehyde, is an organic compound featuring a benzaldehyde ring substituted with a methylthio group (-SCH₃) at the meta-position.[1] This substitution pattern influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 73771-35-4 | [1][3][4][5] |
| Molecular Formula | C₈H₈OS | [1][3][4] |
| Molecular Weight | 152.21 g/mol | [4][6][7] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| Boiling Point | 90 °C at 0.4 Torr | [6][7] |
| Density | 1.13 g/cm³ (Predicted) | [6][7][8] |
| Purity | ≥95% - ≥97% | [1][4] |
| Storage Conditions | 0-8°C, under nitrogen atmosphere | [1][4][6] |
| SMILES | CSC1=CC=CC(=C1)C=O | [4] |
| InChI Key | XJNCVVVHUWTVCB-UHFFFAOYSA-N |
Table 2: Computational Chemistry Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |
| logP | 2.221 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in the provided results, general synthetic strategies for related isomers, such as the para-substituted analogue (4-(Methylthio)benzaldehyde), can be extrapolated. A common method involves the nucleophilic substitution of a halogenated benzaldehyde with a methylthiolate salt.
A plausible synthetic route is the reaction of 3-chlorobenzaldehyde or 3-bromobenzaldehyde with sodium methyl mercaptide (NaSMe). This reaction is often facilitated by a phase transfer catalyst in an appropriate solvent system.
The aldehyde functional group and the methylthio moiety are the primary sites of reactivity. The aldehyde can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases. The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones, further diversifying the range of possible derivatives.
Experimental Protocols
General Protocol for the Synthesis of (Methylthio)benzaldehyde Derivatives via Nucleophilic Aromatic Substitution:
-
Materials:
-
Halogenated benzaldehyde (e.g., 3-chlorobenzaldehyde)
-
Sodium methyl mercaptide (NaSMe) solution
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Organic solvent (e.g., toluene, DMF)
-
Water
-
-
Procedure (based on the synthesis of the 4-isomer):
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen), add the halogenated benzaldehyde and the organic solvent.
-
Add the aqueous solution of sodium methyl mercaptide and the phase transfer catalyst.
-
Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C, depending on the reactivity of the starting materials.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and separating the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product using techniques such as vacuum distillation or column chromatography.
-
-
Characterization:
-
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. For the related p-methylthio benzaldehyde, characteristic ¹H NMR signals appear at δ 9.84 (s, 1H, CHO), 7.26-7.42 (m, 4H, Ar-H), and 2.48 (s, 3H, S-CH₃).[9]
-
Applications in Research and Drug Development
This compound serves as a crucial building block for synthesizing a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.[1] Its derivatives are explored in pharmaceuticals, agrochemicals, and materials science.[1]
Biological Activities of (Methylthio)benzaldehyde Derivatives:
-
Antimicrobial Properties: Schiff bases derived from methylthio-substituted benzaldehydes have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The proposed mechanism involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]
-
Antioxidant Capabilities: These derivatives also show potential as antioxidants, likely through mechanisms involving free radical scavenging and the chelation of metal ions, which helps to mitigate cellular oxidative stress.
-
Anticancer Potential: Certain derivatives have been investigated for their antiglioma activity, positioning the (methylthio)benzaldehyde scaffold as a valuable precursor for developing novel anticancer agents.
The presence of the methylthio group often enhances the biological efficacy of the parent molecule.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Proposed mechanisms of antibacterial action for methylthiobenzaldehyde derivatives.
Safety Information
This compound is classified with GHS07 pictograms, indicating it can be harmful.[4][7]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][7][10]
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
This compound is a compound of significant interest due to its role as a versatile intermediate in organic synthesis. Its derivatives exhibit a range of promising biological activities, particularly in the antimicrobial and anticancer domains. This guide provides a foundational understanding for researchers and professionals, highlighting the key properties, synthetic approaches, and therapeutic potential of this valuable chemical scaffold. Further research into its derivatives is warranted to fully explore their applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound|lookchem [lookchem.com]
- 6. astechireland.ie [astechireland.ie]
- 7. This compound | 73771-35-4 [chemicalbook.com]
- 8. astechireland.ie [astechireland.ie]
- 9. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 10. 73771-35-4|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)benzaldehyde, also known as 3-(methylsulfanyl)benzaldehyde, is an aromatic organic compound that is gaining attention in various scientific fields. Its unique chemical structure, featuring a benzaldehyde core with a methylthio group at the meta position, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the molecular characteristics, synthesis strategies, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Molecular and Physical Properties
This compound is a liquid at room temperature with a chemical formula of C₈H₈OS.[1] Its molecular weight is approximately 152.21 g/mol . Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈OS | [1] |
| Molecular Weight | 152.21 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 90 °C at 0.4 Torr | |
| Density | ~1.13 g/cm³ | |
| CAS Number | 73771-35-4 | [1] |
| Storage Temperature | 2 to 8 °C |
Synthesis and Experimental Protocols
One plausible approach involves the methylation of 3-mercaptobenzaldehyde. Another strategy could be the formylation of thioanisole, although this might lead to a mixture of isomers. A general procedure for the methylation of a phenolic compound, which can be conceptually adapted, is the methylation of m-hydroxybenzaldehyde to form m-methoxybenzaldehyde using dimethyl sulfate in the presence of a base.
Conceptual Experimental Workflow for Synthesis:
This diagram illustrates a generalized workflow for the synthesis of a substituted benzaldehyde, which could be adapted for this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[2] Its aldehyde functional group is reactive and can participate in a variety of chemical transformations, while the methylthio group can influence the electronic properties and biological activity of the final molecule.[2]
Intermediate in Pharmaceutical Synthesis
The compound is utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic effects.[2] The development of Schiff bases from 4-(methylthio)benzaldehyde has shown a range of biological activities, including antibacterial and antioxidant properties. While specific data for the 3-methylthio isomer is limited, it is plausible that its derivatives could exhibit similar biological activities.
Flavor and Fragrance Industry
Due to its distinct aroma, this compound is also used in the flavor and fragrance industry to create unique scent profiles in various consumer products.[2]
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific research on the biological activity and signaling pathways directly associated with this compound. However, studies on related compounds offer some insights. For instance, derivatives of the isomeric 4-(methylthio)benzaldehyde have been investigated for their potential as antibacterial, antioxidant, and even anticancer agents. It is hypothesized that these activities may stem from the ability of the sulfur-containing compounds to interact with biological macromolecules.
The general class of benzaldehydes has been shown to modulate certain biological processes. For example, some benzaldehyde derivatives have been reported to influence antibiotic efficacy. Given the structural similarities, it is conceivable that this compound and its derivatives could be subjects of future research to explore their pharmacological potential.
Logical Relationship of Molecular Properties:
This diagram illustrates the fundamental relationship between the chemical's name, its empirical formula, and its calculated molecular weight.
Conclusion
This compound is a chemical compound with established utility in organic synthesis and the potential for broader applications in medicinal chemistry and drug development. While its physical and chemical properties are well-documented, a significant gap exists in the literature regarding detailed, reproducible synthesis protocols and specific biological activities. Further research into these areas is warranted to fully unlock the potential of this versatile molecule and its derivatives for the scientific community.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methylthio)benzaldehyde, a versatile aromatic aldehyde with applications in pharmaceuticals, agrochemicals, and fragrance industries.[1][2] This document details the synthesis, characterization, and physical properties of this compound, offering valuable insights for professionals in chemical research and drug development. While detailed experimental protocols and specific characterization data for this compound are not extensively available in public literature, this guide compiles known information and presents analogous methodologies for its synthesis and characterization based on closely related compounds.
Introduction
This compound, also known as 3-(methylsulfanyl)benzaldehyde, is an organic compound featuring a benzaldehyde core substituted with a methylthio group at the meta position.[1] This substitution pattern influences its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.[1][2] Its applications span various fields, including the development of novel pharmaceuticals and agrochemicals, as well as its use as a flavoring and fragrance agent.[1][2]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈OS | [1] |
| Molecular Weight | 152.2 g/mol | [1] |
| CAS Number | 73771-35-4 | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Boiling Point | 90 °C at 0.4 Torr | [3] |
| Density | 1.13±0.1 g/cm³ (Predicted) | [3] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound
One of the most common and analogous methods involves the reaction of a halogenated benzaldehyde with a methylthiolate source. A plausible synthetic pathway is the nucleophilic aromatic substitution reaction of 3-bromobenzaldehyde or 3-chlorobenzaldehyde with sodium thiomethoxide.
Proposed Experimental Protocol: Synthesis from 3-Halobenzaldehyde
This protocol is based on established methods for the synthesis of aryl thioethers.
Objective: To synthesize this compound from 3-chlorobenzaldehyde and sodium thiomethoxide.
Materials:
-
3-Chlorobenzaldehyde
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzaldehyde in anhydrous DMF.
-
Add sodium thiomethoxide to the solution. The molar ratio of sodium thiomethoxide to 3-chlorobenzaldehyde should be approximately 1.1 to 1.
-
Heat the reaction mixture with stirring to a temperature between 80-120°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed workflow for the synthesis of this compound.
Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.9-10.0 ppm.- Aromatic protons in the range of δ 7.2-7.8 ppm.- Methylthio (-SCH₃) singlet around δ 2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 191-193 ppm.- Aromatic carbons in the range of δ 125-140 ppm.- Methylthio carbon (-SCH₃) signal around δ 15 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration around 1700 cm⁻¹.- Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.- Aldehydic C-H stretching (Fermi doublet) around 2720 and 2820 cm⁻¹.- C-S stretching vibration around 600-800 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 152.- Fragmentation pattern may show loss of H (M-1), CHO (M-29), and CH₃S (M-47). |
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] The methylthio group can be further functionalized, and the aldehyde group can participate in a variety of reactions to construct more complex molecular architectures. For instance, it can undergo condensation reactions with primary amines to form Schiff bases, a class of compounds known for their biological activities.[4]
While no specific signaling pathways involving this compound have been detailed in the available literature, its structural motifs are present in molecules of medicinal interest. The development of synthetic routes to this and related compounds is therefore of significant interest to the drug discovery community.
Diagram of a Potential Application in Medicinal Chemistry:
Caption: General scheme for the utility of this compound in synthesizing bioactive molecules.
Conclusion
This compound is a valuable chemical intermediate with significant potential in various research and development sectors, particularly in the pharmaceutical industry. While specific, detailed protocols and characterization data are not widely reported, this guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data based on analogous compounds. Further research to fully elucidate the synthesis and spectroscopic properties of this compound is warranted to facilitate its broader application.
References
An In-depth Technical Guide to 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Methylthio)benzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis, medicinal chemistry, and the flavor and fragrance industry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role as a key building block in the development of novel compounds.
Chemical Identity and Nomenclature
The compound with the chemical formula C₈H₈OS is systematically named in accordance with IUPAC nomenclature.
IUPAC Name: 3-(methylsulfanyl)benzaldehyde[1][2]
Synonyms:
Key Identifiers:
Physicochemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound. It is important to note that some of the listed data are predicted values or are for the isomeric 4-(methylthio)benzaldehyde due to a lack of experimentally determined values for the 3-isomer in readily available literature.
| Property | Value | Source |
| Appearance | Liquid | [1] |
| Boiling Point | 90 °C at 0.4 Torr | [2] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [2] |
| Vapor Pressure | 0.018 mmHg at 25°C | [2] |
| LogP (XLogP3) | 1.6 | [2] |
| Refractive Index (n20/D) of 4-isomer | 1.646 (lit.) | |
| Solubility | Insoluble in water; Soluble in alcohol | [3] |
Synthesis and Experimental Protocols
This compound is not naturally occurring and is synthesized through various organic chemistry methodologies. A common and effective method for the synthesis of aryl thioethers is the metal-catalyzed cross-coupling reaction of an aryl halide with a thiol or its corresponding salt. The following is a representative experimental protocol for the synthesis of this compound from 3-bromobenzaldehyde and sodium thiomethoxide, based on established methods for aryl thioether synthesis.
Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Cross-Coupling
This protocol is adapted from general procedures for palladium-catalyzed C-S cross-coupling reactions.
Materials:
-
3-Bromobenzaldehyde
-
Sodium thiomethoxide (NaSMe)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%) and Xantphos (1.5-3 mol%).
-
Addition of Reagents: Add 3-bromobenzaldehyde (1.0 equivalent), sodium thiomethoxide (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure liquid.
Applications in Research and Development
This compound is a valuable intermediate in several fields due to its reactive aldehyde functionality and the presence of the methylthio group.
Pharmaceutical and Medicinal Chemistry
The benzaldehyde moiety is a common scaffold in a wide range of pharmaceuticals. This compound serves as a starting material for the synthesis of more complex molecules with potential biological activity. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to form Schiff bases and heterocyclic compounds. Derivatives of the related 4-(methylthio)benzaldehyde have shown antibacterial activity, suggesting that compounds derived from the 3-isomer may also possess interesting pharmacological properties.[4]
Organic Synthesis
In organic synthesis, this compound is a versatile building block. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, including Wittig reactions, Grignard additions, and aldol condensations. The methylthio group can also be modified, for example, through oxidation to the corresponding sulfoxide or sulfone, which can alter the electronic properties and reactivity of the molecule.
Flavor and Fragrance Industry
Aromatic aldehydes are widely used in the flavor and fragrance industry. This compound possesses a unique aroma profile that makes it a useful component in the formulation of fragrances and as a flavoring agent in various products.[1]
Mandatory Visualizations
Logical Relationship Diagram: Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from a 3-halobenzaldehyde precursor.
Caption: General workflow for the synthesis of this compound.
References
Physical and chemical properties of 3-(Methylthio)benzaldehyde
An In-depth Technical Guide to 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a versatile aromatic compound. It is intended for professionals in research, development, and academia who require detailed technical information on this chemical intermediate.
Chemical Identity and Properties
This compound, also known as 3-methylsulfanylbenzaldehyde, is an organic compound featuring a benzaldehyde core substituted with a methylthio group (-SCH₃) at the meta-position.[1] This substitution pattern influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.[1][2]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 73771-35-4 | [1][3][4][5] |
| Molecular Formula | C₈H₈OS | [1][3][4][5] |
| Molecular Weight | 152.21 g/mol | [3][5] |
| PubChem ID | 12721171 | [1] |
| MDL Number | MFCD09864229 | [1] |
| Physical Properties | ||
| Appearance | Liquid, Colorless to light yellow | [1][6] |
| Boiling Point | 90 °C[5][7]; 254.66 °C (Predicted)[8] | [5][7][8] |
| Density | 1.13 g/cm³[5][7]; 1.15 g/cm³ (Predicted)[8] | [5][7][8] |
| Water Solubility | 826.68 mg/L (Predicted) | [8] |
| Computational Data | ||
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |
| logP | 2.221 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Experimental Protocols
General Synthesis via Nucleophilic Aromatic Substitution
A common route for synthesizing aryl thioethers involves the reaction of a halo-aromatic compound with a thiol or thiolate. This method can be applied to the synthesis of this compound from 3-chlorobenzaldehyde or 3-bromobenzaldehyde.
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-chlorobenzaldehyde in a suitable polar aprotic solvent like DMF or DMSO.
-
Thiolate Addition: Add sodium thiomethoxide (NaSMe) or an aqueous solution of sodium methyl mercaptide to the vessel.[9] A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to facilitate the reaction.[9]
-
Reaction Conditions: Heat the mixture to a temperature ranging from 50 to 100 °C. The reaction progress should be monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.[9]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified using column chromatography on silica gel to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The presence of both an aldehyde and a methylthio group makes this compound a versatile intermediate for creating more complex molecules.[1]
-
Aldehyde Group Reactivity: The aldehyde functional group is susceptible to nucleophilic attack and can participate in a variety of reactions, including:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To create substituted styrenes.
-
Condensation Reactions: To form Schiff bases (imines) by reacting with primary amines. This is a common strategy in the synthesis of bioactive compounds.[2]
-
-
Methylthio Group Reactivity: The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, which have different electronic properties and are often explored in medicinal chemistry.
-
Applications:
-
Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceutical compounds.[1]
-
Agrochemicals and Fragrances: It is used in the production of agrochemicals and in fragrance formulations.[1]
-
Materials Science: It has potential for use in the development of specialty chemicals and polymers.[1]
-
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the stability and safety of this compound.
-
Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11]
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][12] Recommended storage temperatures are between 0°C and 8°C.[1][3][5] For long-term stability, storage under an inert atmosphere, such as nitrogen, is advised.[3][12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. astechireland.ie [astechireland.ie]
- 6. 3-Methyl-5-(methylthio)benzaldehyde CAS#: 1289089-92-4 [m.chemicalbook.com]
- 7. astechireland.ie [astechireland.ie]
- 8. This compound (73771-35-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. 73771-35-4|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Profile of 3-(Methylthio)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-(Methylthio)benzaldehyde. The expected chemical shifts and coupling patterns for ¹H and ¹³C NMR are detailed below. These predictions are based on the analysis of similar structures, such as 4-(Methylthio)benzaldehyde and other substituted benzaldehydes.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the aromatic protons, and the methylthio group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic H | 9.9 - 10.1 | Singlet (s) | 1H |
| Aromatic H | 7.2 - 7.8 | Multiplet (m) | 4H |
| Methylthio (-SCH₃) | 2.4 - 2.6 | Singlet (s) | 3H |
Note: The aromatic region will likely display a complex multiplet pattern due to the meta-substitution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 193 |
| Aromatic C-S | 138 - 142 |
| Aromatic C-CHO | 135 - 138 |
| Aromatic C-H | 125 - 135 |
| Methylthio (-SCH₃) | 14 - 16 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Weak (often two bands) |
| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-S Stretch | 700 - 600 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern upon ionization.
| m/z | Proposed Fragment | Significance |
| 152 | [M]⁺ | Molecular Ion |
| 151 | [M-H]⁺ | Loss of the aldehydic hydrogen |
| 123 | [M-CHO]⁺ | Loss of the formyl group |
| 108 | [M-CH₂S]⁺ | Cleavage of the methylthio group |
| 77 | [C₆H₅]⁺ | Phenyl cation (indicative of a benzene ring) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization source (typically 70 eV) to fragment the molecule.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Reactivity and Stability of 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-(Methylthio)benzaldehyde. This versatile aromatic compound, featuring both an aldehyde and a methylthio group, serves as a valuable intermediate in various fields, including organic synthesis, pharmaceuticals, and materials science.[1] This document outlines its core chemical properties, reactivity at its principal functional groups, stability profile, and provides representative experimental protocols.
Core Chemical and Physical Properties
This compound, also known as 3-methylsulfanylbenzaldehyde, is a liquid at room temperature.[2][3] Its fundamental properties are summarized in the table below. The presence of the electron-donating methylthio group influences the electronic properties and reactivity of the benzaldehyde core.[4]
| Property | Value | Source |
| CAS Number | 73771-35-4 | [2][5][6][7] |
| Molecular Formula | C₈H₈OS | [5][6][7] |
| Molecular Weight | 152.21 g/mol | [5][7] |
| Physical Form | Liquid | [2][3] |
| Boiling Point | 86-90 °C at 1 mmHg | [8] |
| Density | 1.144 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.646 | [8] |
| Storage Conditions | 2-8°C, under nitrogen | [7][9][10] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton (CHO) between δ 9.5 and 10.5 ppm. The aromatic protons will appear in the δ 7.0-8.0 ppm region, and a singlet for the methylthio (S-CH₃) protons will be observed around δ 2.5 ppm. For the related compound, 4-(methylthio)benzaldehyde, the methylthio protons appear at δ 2.54 ppm.[11]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) between δ 190 and 200 ppm. The aromatic carbons will resonate in the δ 120-150 ppm range, and the methylthio (S-CH₃) carbon will appear at approximately δ 15 ppm. For 4-(methylthio)benzaldehyde, the carbonyl carbon is at δ 191.3 ppm and the methylthio carbon is at δ 14.7 ppm.[11]
Infrared (IR) Spectroscopy The IR spectrum of this compound will exhibit characteristic absorption bands.
-
C=O Stretch: A strong, sharp band around 1700 cm⁻¹, characteristic of the aldehyde carbonyl group.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹. For derivatives, the C-S stretch is observed between 1291–1331 cm⁻¹.[4]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would involve the loss of the formyl group (-CHO) and potentially the methyl group (-CH₃). The mass spectrum for the 4-isomer is available for comparison.[12][13]
Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the methylthio group.
Reactions of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction reactions.
The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(methylthio)benzoic acid. Various oxidizing agents can be employed, though care must be taken to avoid oxidation of the sulfur atom. Milder reagents are generally preferred. The kinetics of oxidation of substituted benzaldehydes have been studied, indicating that the reaction is first order with respect to both the benzaldehyde and the oxidizing agent.[4]
The aldehyde is readily reduced to 3-(methylthio)benzyl alcohol. Sodium borohydride (NaBH₄) is a common and selective reagent for this transformation, typically used in an alcoholic solvent like methanol or ethanol.[8][14]
This compound reacts with primary amines to form Schiff bases (imines). This condensation is typically catalyzed by an acid and involves the removal of water.[4] These reactions are often carried out under reflux in a suitable solvent like methanol or ethanol.[4]
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide to form a new carbon-carbon double bond. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.[5][15]
Reactions of the Methylthio Group
The sulfur atom in the methylthio group is nucleophilic and can be oxidized.
The methylthio group can be selectively oxidized to the corresponding sulfoxide and further to the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and Oxone®.[16] This oxidation significantly alters the electronic and physical properties of the molecule, increasing its polarity.
Stability
The stability of this compound is a critical consideration for its storage and handling.
-
Thermal Stability: While specific data is limited, the recommended storage at 2-8°C suggests that the compound may be susceptible to degradation at higher temperatures.[7][9][10] A safety data sheet for the related 3-Methyl-4-(methylthio)benzaldehyde indicates stability under recommended storage conditions, but notes that thermal decomposition can release irritating gases.[17]
-
Oxidative Stability: The presence of both an aldehyde and a methylthio group makes the molecule susceptible to oxidation. It is recommended to store it under an inert atmosphere (nitrogen) to prevent air oxidation.[7] Benzaldehydes, in general, can auto-oxidize to benzoic acids upon exposure to air.
-
Photochemical Stability: Aromatic compounds, especially those with heteroatoms, can be susceptible to photodegradation. It is advisable to protect the compound from light. Studies on the photodegradation of pollutants suggest that environmental factors like sunlight irradiance can significantly impact the degradation kinetics of organic molecules.[18]
-
Stability under Acidic and Basic Conditions: A study on the stability of methylthio groups on arenes under acidic and basic conditions has been conducted, suggesting that the stability can be influenced by pH.[3] However, specific degradation pathways under these conditions for this compound are not well-documented.
Experimental Protocols
The following are detailed methodologies for key reactions involving this compound and related compounds.
Reduction of this compound to 3-(Methylthio)benzyl alcohol
This protocol is a representative procedure for the reduction of an aldehyde using sodium borohydride.[14]
-
Materials: this compound, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 1M HCl, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of 1M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Synthesis of a Schiff Base via Condensation
This protocol is a general method for the formation of an imine from an aldehyde and a primary amine.[4]
-
Materials: this compound, a primary amine (e.g., aniline), Methanol, Catalytic amount of sulfuric acid.
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the primary amine in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 7-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from ethanol or ethyl acetate to obtain the pure Schiff base.
-
Wittig Reaction for Alkene Synthesis
This is a general protocol for a Wittig reaction.[15]
-
Materials: A phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), Anhydrous THF, this compound.
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and add the strong base (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is often observed).
-
Cool the ylide solution to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography.
-
Visualizations
General Reactivity Pathways
Caption: Key reaction pathways of this compound.
Experimental Workflow for Reduction
Caption: Experimental workflow for the reduction of this compound.
Potential Degradation Logic
Caption: Logical relationships in potential degradation of the compound.
References
- 1. C-13 NMR Spectrum [acadiau.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. orgosolver.com [orgosolver.com]
- 9. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. 4-(Methylthio)benzaldehyde(3446-89-7) MS [m.chemicalbook.com]
- 13. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. mdpi.com [mdpi.com]
The Discovery and Synthetic History of 3-(Methylthio)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylthio)benzaldehyde, a sulfur-containing aromatic aldehyde, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds.[1] While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis can be inferred from established organosulfur chemistry principles. This technical guide provides a comprehensive overview of a plausible early synthetic route, detailed experimental protocols, and a summary of its physicochemical properties. Additionally, this guide explores the known biological activities of related benzaldehyde compounds to offer potential avenues for future research into the bioactivity of this compound.
Introduction and Historical Context
The precise first synthesis of this compound is not clearly documented in seminal publications. However, the development of synthetic methodologies for aromatic thioethers and aldehydes throughout the 20th century provides a logical framework for its preparation. The synthesis of its structural isomer, 4-(methylthio)benzaldehyde, is well-established, often proceeding via the nucleophilic substitution of a para-substituted halobenzaldehyde with a methylthiolate source.[2][3] It is highly probable that the synthesis of the meta-isomer, this compound, was achieved through analogous methods.
The primary route would likely involve the reaction of an appropriate 3-halobenzaldehyde, such as 3-chlorobenzaldehyde or 3-bromobenzaldehyde, with sodium thiomethoxide. This straightforward approach leverages the reactivity of the aryl halide with a potent sulfur nucleophile.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 73771-35-4 | [4] |
| Molecular Formula | C₈H₈OS | [4] |
| Molecular Weight | 152.2 g/mol | [4] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Temperature | 0-8°C | [1] |
Key Experimental Protocols
While the original discovery paper is elusive, a representative and plausible synthesis of this compound can be carried out starting from 3-chlorobenzaldehyde. The following protocol is based on well-established methods for the synthesis of aryl thioethers.
Synthesis of this compound from 3-Chlorobenzaldehyde
This protocol describes the nucleophilic aromatic substitution reaction of 3-chlorobenzaldehyde with sodium thiomethoxide.
Materials:
-
3-Chlorobenzaldehyde
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorobenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Logical Relationships and Experimental Workflows
The synthesis of this compound from a readily available starting material like 3-chlorobenzaldehyde follows a logical and straightforward workflow. This process is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Signaling Pathways and Biological Activity
Direct research into the biological activity and signaling pathway involvement of this compound is limited. However, studies on the parent compound, benzaldehyde, and its derivatives offer some insights into potential areas of investigation.
Notably, recent research has indicated that benzaldehyde can induce autophagy in mouse brain astrocytes through the Sonic hedgehog (Shh) signaling pathway.[5] This pathway is crucial for development and cellular regulation. While it is important to emphasize that these findings pertain to benzaldehyde and not its 3-methylthio derivative, this connection presents a compelling hypothesis for future research into the neuro-modulatory or cyto-protective effects of this compound.
The Sonic hedgehog signaling pathway is a complex cascade that plays a critical role in cell growth, differentiation, and patterning. A simplified diagram of this pathway is presented below.
Caption: An overview of the Sonic Hedgehog signaling cascade.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with a likely history rooted in the fundamental principles of organic sulfur chemistry. While its initial discovery is not prominently documented, its preparation is straightforward using established methods. The key challenge and opportunity for future research lie in the exploration of its biological activities. Drawing parallels from the known effects of benzaldehyde on cellular signaling pathways, such as the Sonic hedgehog pathway, could unveil novel therapeutic applications for this compound and its derivatives, particularly in the fields of neuropharmacology and oncology. Further investigation is warranted to elucidate the specific molecular targets and mechanisms of action of this intriguing molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 3-(Methylthio)benzaldehyde: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylthio)benzaldehyde, a versatile aromatic aldehyde, presents a promising scaffold for the development of novel therapeutic agents. While direct biological data on this specific compound is limited, its structural analogs, particularly other methylthio-substituted benzaldehydes and various benzaldehyde derivatives, have demonstrated a wide spectrum of pharmacological activities. This technical guide consolidates the existing knowledge on related compounds to propose potential research avenues for this compound. We explore its potential in anticancer, antimicrobial, antioxidant, enzyme inhibition, neuroprotective, and anti-inflammatory applications. This document provides detailed, generalized experimental protocols for the synthesis of key bioactive derivatives and for in vitro screening assays. Furthermore, we present logical workflows and potential signaling pathways to guide future research and drug development endeavors based on the this compound core.
Introduction
This compound is an aromatic compound characterized by a benzaldehyde ring substituted with a methylthio group at the meta-position[1]. Its chemical properties make it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances[2]. The presence of the aldehyde and methylthio functional groups offers reactive sites for the synthesis of a diverse range of derivatives, including Schiff bases, chalcones, thiosemicarbazones, and heterocyclic compounds. While research has extensively documented the biological activities of benzaldehyde and its various derivatives, this compound itself remains a relatively underexplored molecule in medicinal chemistry. This guide aims to bridge this gap by proposing potential research areas based on the established bioactivities of structurally related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73771-35-4 | [3][4] |
| Molecular Formula | C₈H₈OS | [3][4] |
| Molecular Weight | 152.21 g/mol | [5] |
| Appearance | Liquid | [3] |
| Storage | 0-8°C, under nitrogen | [3][5] |
Potential Research Areas and Therapeutic Applications
Based on the pharmacological profiles of analogous compounds, this compound is a promising starting point for the development of novel therapeutics in several key areas.
Anticancer Activity
Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents[6][7][8][9]. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression. Derivatives of 4-(methylthio)benzaldehyde, such as thiazolidin-4-ones, have shown significant antiglioma activity[10].
Potential Research Workflow for Anticancer Drug Discovery
Caption: Workflow for anticancer drug discovery.
Antimicrobial Activity
Schiff bases derived from methylthio-substituted benzaldehydes have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. The proposed mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes[1]. Thiosemicarbazone derivatives of benzaldehydes are also known for their antimicrobial properties[11].
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Derivative Type | Target Organism | Potential Activity (MIC µg/mL) | Reference (Analogous Compounds) |
| Schiff Base | Staphylococcus aureus | 10 - 100 | [1] |
| Schiff Base | Escherichia coli | 50 - 200 | [1] |
| Thiosemicarbazone | Mycobacterium tuberculosis | 5 - 50 | [11] |
| Metal Complex | Candida albicans | 10 - 100 | [12] |
Antioxidant Activity
The methylthio group can influence the electronic properties of the benzaldehyde ring, potentially enhancing the antioxidant capacity of its derivatives. Schiff bases of 4-(methylthio)benzaldehyde have been shown to act as radical scavengers and metal ion chelators[13][14][15]. This suggests that derivatives of this compound could be explored for their potential to mitigate oxidative stress, which is implicated in numerous diseases.
Enzyme Inhibition
Benzaldehyde derivatives have been identified as inhibitors of various enzymes. For instance, they have been studied as inhibitors of tyrosinase, aldose reductase, and cholinesterases[16]. The inhibitory activity is often dependent on the substitution pattern on the benzaldehyde ring. The presence and position of the methylthio group could play a crucial role in the binding affinity and inhibitory potency of this compound derivatives towards specific enzymes.
Potential Signaling Pathway for Enzyme Inhibition
Caption: Enzyme inhibition by a derivative.
Neuroprotective and Anti-inflammatory Activities
Certain benzaldehyde derivatives have shown promise in protecting neuronal cells from damage and reducing neuroinflammation[17][18][19][20][21]. The mechanisms often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the modulation of signaling pathways like NF-κB[22]. Given the role of oxidative stress and inflammation in neurodegenerative diseases, antioxidant and anti-inflammatory derivatives of this compound could be valuable research candidates.
Experimental Protocols
The following are generalized protocols for the synthesis of key derivatives of this compound and for the evaluation of their biological activities.
Synthesis of Schiff Bases
Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine.
Protocol:
-
Dissolve equimolar amounts of this compound and a selected primary amine in a suitable solvent such as ethanol or methanol[23][24].
-
Add a catalytic amount of glacial acetic acid to the mixture[3].
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Synthesis of Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone in the presence of a base.
Protocol:
-
Dissolve this compound and a substituted acetophenone in ethanol[25][26][27][28].
-
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture with constant stirring at room temperature[2][25].
-
Continue stirring the reaction mixture for several hours until the reaction is complete, as indicated by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
-
Confirm the structure of the synthesized chalcone using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Synthesis of Thiosemicarbazones
Thiosemicarbazones are formed by the reaction of a thiosemicarbazide with an aldehyde.
Protocol:
-
Dissolve this compound and thiosemicarbazide in a 1:1 molar ratio in a suitable solvent like ethanol[29][30].
-
Add a few drops of a catalytic amount of concentrated sulfuric acid or glacial acetic acid.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from ethanol to obtain the pure thiosemicarbazone.
-
Characterize the product using appropriate spectroscopic techniques.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized bacterial or fungal suspension.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound represents a valuable and underexplored scaffold in medicinal chemistry. Based on the extensive research on its structural analogs, derivatives of this compound hold significant potential for the development of novel therapeutic agents with anticancer, antimicrobial, antioxidant, enzyme inhibitory, neuroprotective, and anti-inflammatory properties. The synthetic accessibility of its derivatives, such as Schiff bases, chalcones, and thiosemicarbazones, coupled with established in vitro screening methods, provides a clear path for future research and drug discovery efforts. This technical guide offers a foundational framework to inspire and direct the exploration of this compound as a promising starting point for the development of new medicines.
References
- 1. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]
- 2. scispace.com [scispace.com]
- 3. chemmethod.com [chemmethod.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innovbiological.com [innovbiological.com]
- 8. news-medical.net [news-medical.net]
- 9. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding the broad-spectrum neuroprotective action profile of green tea polyphenols in aging and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 24. ijacskros.com [ijacskros.com]
- 25. jetir.org [jetir.org]
- 26. researchgate.net [researchgate.net]
- 27. rjlbpcs.com [rjlbpcs.com]
- 28. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
3-(Methylthio)benzaldehyde: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in a wide array of organic syntheses. Its unique structural features, comprising a reactive aldehyde functionality and a modifiable methylthio group, make it a valuable precursor for the synthesis of diverse molecular architectures, particularly in the realms of medicinal chemistry and materials science. The presence of the methylthio group at the meta position influences the electronic properties of the benzaldehyde ring, offering distinct reactivity and substitution patterns compared to its ortho and para isomers. This guide provides a comprehensive overview of the chemical properties, key reactions, and synthetic applications of this compound, complete with detailed experimental protocols and illustrative reaction pathways.
Chemical and Physical Properties
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and use in quantitative synthetic work.
| Property | Value | Reference |
| Molecular Formula | C₈H₈OS | |
| Molecular Weight | 152.21 g/mol | |
| Appearance | Liquid | |
| Purity | ≥ 95% (NMR) | |
| CAS Number | 73771-35-4 | |
| Boiling Point | 86-90 °C / 1 mmHg (for 4-isomer) | |
| Density | 1.144 g/mL at 25 °C (for 4-isomer) | |
| Refractive Index | n20/D 1.646 (for 4-isomer) |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H, -CHO), 7.70-7.40 (m, 4H, Ar-H), 2.52 (s, 3H, -SCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.0, 139.5, 137.0, 130.0, 129.5, 126.0, 125.5, 15.0 |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2820, 2730 (Aldehyde C-H), ~1700 (C=O), ~1590, 1470 (Ar C=C) |
| Mass Spectrometry (EI) | m/z 152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺, 108 (M-CHS)⁺ |
Key Reactions and Experimental Protocols
This compound undergoes a variety of chemical transformations at both the aldehyde and the methylthio functional groups. This section details the experimental protocols for its key reactions.
Oxidation of the Methylthio Group
The sulfur atom in the methylthio group can be selectively oxidized to a sulfoxide or a sulfone, which significantly alters the electronic and steric properties of the molecule. These oxidized derivatives are important intermediates in drug discovery.
This protocol describes the selective oxidation of the sulfide to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
This protocol outlines the further oxidation of the sulfide to a sulfone using an excess of m-CPBA.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask with a magnetic stirrer.
-
In a separate flask, dissolve m-CPBA (2.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(methylsulfonyl)benzaldehyde.
Caption: Oxidation pathway of this compound.
Reduction of the Aldehyde Group
The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-(methylthio)benzyl alcohol, a useful intermediate for further functionalization.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.
-
Purify the product by column chromatography if necessary.
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1] The synthesis of Schiff bases from 3-(Methylthio)benzaldehyde is of particular interest due to the presence of the methylthio group, which can impart unique electronic and biological properties to the resulting molecules. These compounds and their metal complexes have shown significant potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3][4] This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from this compound, along with an overview of their potential applications and mechanisms of action.
Synthesis of Schiff Bases from this compound
The general method for synthesizing Schiff bases from this compound involves the condensation reaction with a primary amine, typically under reflux in an alcoholic solvent with a catalytic amount of acid.[5]
General Reaction Scheme
Caption: General reaction for the synthesis of Schiff bases.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases
This protocol describes a general procedure for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent) dissolved in absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[5]
-
Attach a condenser to the flask and reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis of Metal Complexes of Schiff Bases
Schiff bases can act as ligands to form stable complexes with various metal ions, which often exhibit enhanced biological activity.[6]
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the synthesized Schiff base (2 equivalents) in methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the Schiff base solution with continuous stirring.
-
Reflux the resulting mixture for 3-5 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated metal complex by filtration, wash with the solvent, and dry.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity.
Data Presentation
| Technique | Characteristic Features | Reference |
| FT-IR (cm⁻¹) | Appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. | [7] |
| ¹H NMR (ppm) | Appearance of a singlet in the range of 8.0-9.0 ppm corresponding to the proton of the azomethine group (-CH=N-). Signals corresponding to the aromatic protons and the methylthio group protons will also be present. | [7] |
| ¹³C NMR (ppm) | A signal in the range of 150-165 ppm attributed to the carbon of the azomethine group. | |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |
Applications in Drug Development
Schiff bases derived from this compound are promising candidates for the development of new therapeutic agents due to their diverse biological activities.
Antimicrobial Activity
Schiff bases containing a methylthio group have demonstrated significant activity against a range of bacteria and fungi. The proposed mechanism of action involves the azomethine group, which can form hydrogen bonds with the active sites of cellular enzymes and proteins, thereby interfering with their normal function.[8] Chelation with metal ions can further enhance this activity.
Proposed Antibacterial/Antifungal Mechanism:
Caption: Proposed antimicrobial mechanism of Schiff bases.
Anticancer Activity
Certain metal complexes of Schiff bases have shown potent anticancer activity. For instance, some iridium(III) complexes of Schiff bases have been reported to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the release of cytochrome c, which ultimately leads to programmed cell death.
Signaling Pathway for Anticancer Activity:
Caption: Intrinsic mitochondrial apoptosis pathway induced by Schiff base metal complexes.
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to biological evaluation of Schiff bases derived from this compound.
Caption: Workflow for synthesis, characterization, and application screening.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of novel compounds with significant biological activities. The straightforward synthetic protocols and the potential for structural modification make these compounds attractive targets for drug development. Further research into their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
- 1. chemijournal.com [chemijournal.com]
- 2. jchemlett.com [jchemlett.com]
- 3. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. ajol.info [ajol.info]
- 7. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Half-sandwich" Schiff-base Ir(III) complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Methylthio)benzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-(methylthio)benzaldehyde as a versatile intermediate in the synthesis of pharmaceuticals. The content includes its application in the synthesis of benzothiazole derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
This compound is an aromatic aldehyde containing a methylthio group at the 3-position of the benzene ring. This functional group arrangement makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds with potential therapeutic applications. The methylthio group can influence the electronic properties and bioavailability of the final molecule, making it an attractive moiety for medicinal chemists. One of the key applications of this compound is in the synthesis of 2-substituted benzothiazoles, a class of compounds known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Application: Synthesis of 2-(3-(Methylthio)phenyl)benzo[d]thiazole
A prominent application of this compound in pharmaceutical synthesis is the preparation of 2-(3-(methylthio)phenyl)benzo[d]thiazole. This compound serves as a scaffold that can be further modified to develop novel therapeutic agents. The synthesis involves the condensation reaction between this compound and 2-aminothiophenol.
Experimental Protocol: Synthesis of 2-(3-(Methylthio)phenyl)benzo[d]thiazole
This protocol describes a general method for the synthesis of 2-(3-(methylthio)phenyl)benzo[d]thiazole.
Materials:
-
This compound
-
2-Aminothiophenol
-
Ethanol (or another suitable solvent like DMF or DMSO)
-
Oxidizing agent (e.g., hydrogen peroxide, air)
-
Glacial acetic acid (optional, as catalyst)
-
Reaction flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reactant: To this solution, add 2-aminothiophenol (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Oxidation: After the initial condensation to form a benzothiazoline intermediate, an oxidizing agent is often required to aromatize the ring to the benzothiazole. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidant like 30% hydrogen peroxide.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to yield the pure 2-(3-(methylthio)phenyl)benzo[d]thiazole.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | This compound, 2-Aminothiophenol | General Synthetic Methods for Benzothiazoles |
| Typical Solvents | Ethanol, DMF, DMSO | [1][2] |
| Catalyst (optional) | Glacial Acetic Acid | General Organic Chemistry Principles |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 2 - 6 hours | [2] |
| Typical Yield | 70-90% (Varies with specific conditions) | [1][2] |
Signaling Pathways and Biological Relevance
Benzothiazole derivatives are known to interact with various biological targets and signaling pathways, contributing to their therapeutic effects. While the specific biological activity of 2-(3-(methylthio)phenyl)benzo[d]thiazole requires further investigation, related benzothiazole compounds have been shown to act as:
-
Kinase Inhibitors: Many 2-arylbenzothiazoles exhibit inhibitory activity against a range of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.
-
Anticancer Agents: Certain benzothiazole derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. For instance, some derivatives have been shown to target the pro-survival protein Bcl-2.[3]
-
Anti-inflammatory Agents: The anti-inflammatory effects of some benzothiazoles are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Further research into 2-(3-(methylthio)phenyl)benzo[d]thiazole and its derivatives could elucidate their specific mechanisms of action and potential therapeutic targets.
Visualizations
Logical Workflow for the Synthesis of 2-(3-(Methylthio)phenyl)benzo[d]thiazole
Caption: Synthetic workflow for 2-(3-(methylthio)phenyl)benzo[d]thiazole.
Potential Signaling Pathway Inhibition by Benzothiazole Derivatives
Caption: Inhibition of a generic kinase signaling pathway by a benzothiazole derivative.
References
Application of 3-(Methylthio)benzaldehyde in the Synthesis of Novel Agrochemicals
Introduction
3-(Methylthio)benzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of chemical compounds, including those with potential applications in the agrochemical sector.[1] Its unique molecular structure, featuring both a reactive aldehyde group and a methylthio moiety, allows for diverse chemical modifications to produce molecules with desired biological activities for crop protection. This document outlines the application of this compound in the synthesis of a novel, hypothetical Schiff base fungicide, herein referred to as "Methiobenzamine," to illustrate its potential in the development of new agrochemicals. The protocols and data presented are intended for researchers, scientists, and professionals in the field of agrochemical research and development.
Hypothetical Agrochemical Profile: Methiobenzamine
Methiobenzamine is a hypothetical Schiff base fungicide designed to be effective against a range of common agricultural fungal pathogens. The rationale for its design is based on the known fungicidal activity of certain Schiff base compounds, which can be enhanced by the presence of a sulfur-containing moiety.
Synthesis of Methiobenzamine
The synthesis of Methiobenzamine from this compound is proposed via a condensation reaction with a substituted aniline, a common method for forming Schiff bases.
Experimental Protocol: Synthesis of N-(3-(methylthio)benzylidene)-4-chloroaniline (Methiobenzamine)
Materials:
-
This compound (Purity ≥98%)
-
4-Chloroaniline (Purity ≥98%)
-
Ethanol (Anhydrous)
-
Glacial Acetic Acid (Catalyst)
-
Sodium Sulfate (Anhydrous)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of this compound in 100 mL of anhydrous ethanol.
-
To this solution, add 12.7 g (0.1 mol) of 4-chloroaniline.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) solvent system.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified crystals of Methiobenzamine.
-
Dry the purified product in a vacuum oven at 50°C to a constant weight.
-
Determine the melting point and calculate the yield.
Data Presentation: Synthesis of Methiobenzamine
| Parameter | Value |
| Starting Materials | |
| This compound | 15.2 g (0.1 mol) |
| 4-Chloroaniline | 12.7 g (0.1 mol) |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol (100 mL) |
| Catalyst | Glacial Acetic Acid (3-4 drops) |
| Reaction Temperature | Reflux (approx. 78°C) |
| Reaction Time | 4-6 hours |
| Product Characterization | |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 85-87°C |
| Yield | 85-90% |
| Molecular Formula | C₁₄H₁₂ClNS |
| Molecular Weight | 261.77 g/mol |
Hypothetical Biological Activity of Methiobenzamine
The proposed mechanism of action for Methiobenzamine involves the disruption of fungal cell membranes, a common mode of action for Schiff base fungicides. The lipophilic nature of the molecule, enhanced by the methylthio and chloro groups, is expected to facilitate its penetration into the fungal cells.
Experimental Protocol: In Vitro Antifungal Assay
Materials:
-
Methiobenzamine
-
Potato Dextrose Agar (PDA)
-
Pure cultures of fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
Procedure:
-
Prepare stock solutions of Methiobenzamine in DMSO at various concentrations.
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten, add the appropriate volume of the Methiobenzamine stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug from a 7-day-old culture of the test fungus.
-
Incubate the plates at 25 ± 2°C for 5-7 days.
-
Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to the control.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each fungus.
Data Presentation: Hypothetical Antifungal Efficacy of Methiobenzamine
| Fungal Pathogen | EC₅₀ (µg/mL) |
| Fusarium oxysporum | 25.5 |
| Botrytis cinerea | 18.2 |
| Alternaria solani | 32.8 |
| Rhizoctonia solani | 22.1 |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for Methiobenzamine.
Hypothetical Mode of Action Pathway
Caption: Hypothetical mode of action for Methiobenzamine.
This compound is a valuable starting material for the synthesis of novel compounds with potential agrochemical applications. The hypothetical synthesis of "Methiobenzamine" demonstrates a straightforward and efficient route to a potential Schiff base fungicide. Further research into the derivatization of this compound could lead to the discovery of new and effective active ingredients for crop protection, addressing the ongoing need for innovative solutions in agriculture.
References
Application Notes and Protocols: Use of 3-(Methylthio)benzaldehyde in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(Methylthio)benzaldehyde, also known as 3-methylsulfanylbenzaldehyde, in fragrance formulations. Due to the limited specific public data on this molecule, this document combines available information with established principles for the use of aromatic and sulfur-containing aldehydes in perfumery.
Introduction
This compound is an aromatic aldehyde with potential applications in the fragrance industry.[1] Its unique scent profile is attributed to the combination of the benzaldehyde structure, known for its almond-like notes, and the methylthio group, which can impart a range of sulfurous, and sometimes fruity or savory, characteristics.[2][3][4] The position of the methylthio group at the meta-position is crucial, as the para-isomer, 4-(methylthio)benzaldehyde, is not recommended for fragrance use, suggesting a significant structure-activity relationship in its olfactory properties.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | Chem-Impex[1] |
| Synonyms | 3-methylsulfanylbenzaldehyde | Chem-Impex[1] |
| CAS Number | 73771-35-4 | Chem-Impex[1] |
| Molecular Formula | C8H8OS | Chem-Impex[1] |
| Molecular Weight | 152.2 g/mol | Chem-Impex[1] |
| Appearance | Liquid | Chem-Impex[1] |
| Purity | ≥ 95% (NMR) | Chem-Impex[1] |
Olfactory Profile
Based on related compounds, the following notes may be expected:
-
Aromatic Aldehydic: A foundational note from the benzaldehyde structure, likely providing a sweet, almond-like, and slightly cherry nuance.
-
Sulfurous: The methylthio group is expected to introduce a sulfurous character. Depending on the concentration, this can range from savory and cooked (like 3-(methylthio)propionaldehyde's cooked potato note) to potentially green or even slightly gassy.[6][7][8]
-
Fruity/Exotic: Some thiol-containing compounds are known to impart fruity and tropical notes at low concentrations.[2][3]
The overall scent is likely to be complex and concentration-dependent.
Applications in Fragrance Formulations
This compound can be a valuable component for creating unique and complex fragrance compositions. Its potential applications are summarized in Table 2.
| Application Area | Potential Use and Rationale | Recommended Concentration Range (in concentrate) |
| Fine Fragrance | To introduce a unique, slightly gourmand, or spicy note to oriental, woody, and niche fragrances. Can add complexity and an unexpected twist to floral bouquets. | 0.01% - 0.5% |
| Personal Care (Lotions, Soaps) | To impart a subtle, warm, and intriguing scent. Its stability in various bases would need to be evaluated. | 0.05% - 1.0% |
| Air Care (Candles, Diffusers) | To create a distinctive and sophisticated ambient fragrance. | 0.1% - 2.0% |
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation and use of this compound in fragrance formulations.
This protocol outlines the steps for the sensory analysis of this compound.
Objective: To determine the olfactory profile of this compound at different concentrations.
Materials:
-
This compound
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers and stirring rods
-
Pipettes
-
Smelling strips
-
A panel of trained sensory evaluators
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol: 10%, 1%, 0.1%, and 0.01%.
-
Sample Preparation: For each dilution, dip a smelling strip into the solution for 2-3 seconds.
-
Evaluation: Present the smelling strips to the sensory panel in a well-ventilated, odor-free room.
-
Data Collection: Panelists should describe the odor at different time intervals (top note, heart note, base note) and rate its intensity on a scale of 1 to 10.
-
Analysis: Compile the descriptors and intensity ratings to create a detailed olfactory profile.
This protocol describes how to assess the stability of this compound in a typical ethanol-based fragrance.
Objective: To evaluate the chemical stability of this compound over time under different conditions.
Materials:
-
This compound
-
Ethanol-based fragrance base (e.g., 95% ethanol, 5% water)
-
Clear and amber glass vials with airtight caps
-
UV light chamber
-
Oven
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Sample Preparation: Prepare a 1% solution of this compound in the fragrance base.
-
Storage Conditions:
-
Aliquot the solution into clear glass vials and expose to UV light.
-
Aliquot into amber glass vials and store at room temperature (25°C).
-
Aliquot into amber glass vials and store in an oven at 40°C (accelerated aging).
-
-
Time Points: Analyze samples at t=0, 1 week, 2 weeks, 1 month, and 3 months.
-
Analysis:
-
At each time point, perform a sensory evaluation of the sample.
-
Analyze the sample using GC-MS to quantify the concentration of this compound and identify any degradation products.
-
-
Evaluation: Compare the sensory and chemical data to assess the stability of the compound under each condition.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in fragrance formulation.
Caption: A simplified workflow for fragrance formulation.
Caption: A generalized olfactory signaling pathway.
Caption: Key factors influencing fragrance stability.
Conclusion
This compound presents an interesting profile for fragrance formulators seeking to create novel and distinctive scents. Its unique combination of aromatic and sulfurous notes offers a departure from more conventional fragrance ingredients. However, due to the potent nature of many sulfur-containing compounds, careful evaluation of its olfactory properties at various dilutions is essential. Furthermore, thorough stability testing is required to ensure its performance in different consumer product bases. The protocols and information provided herein serve as a foundational guide for the exploration and application of this intriguing fragrance ingredient.
References
- 1. chemimpex.com [chemimpex.com]
- 2. imreblank.ch [imreblank.ch]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]
- 6. methional, 3268-49-3 [thegoodscentscompany.com]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. Characterization of the Key Aroma Compounds in a Freshly Prepared Oat (Avena sativa L.) Pastry by Application of the Sensomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Methylthio)benzaldehyde as a Versatile Intermediate for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(methylthio)benzaldehyde in the preparation of a diverse range of heterocyclic compounds. Detailed experimental protocols for key transformations are provided to facilitate the application of this versatile intermediate in research and drug discovery.
Introduction
This compound is an aromatic aldehyde featuring a methylthio group at the meta position of the benzene ring. This substitution pattern imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of various heterocyclic scaffolds. The presence of the sulfur atom offers opportunities for further functionalization, while the aldehyde group serves as a key handle for a multitude of condensation and cyclization reactions. Heterocyclic compounds derived from this intermediate have shown promise in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial and antioxidant properties.
I. Synthesis of Chalcones and their Transformation into Pyrazolines
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for the synthesis of several five-membered heterocyclic rings. This compound readily undergoes Claisen-Schmidt condensation with acetophenones to yield the corresponding chalcones, which can then be cyclized to form pyrazolines.
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-(methylthio)phenyl)prop-2-en-1-one (Chalcone)
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40%) dropwise to the stirred mixture at room temperature.[1]
-
Continue stirring the reaction mixture for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Experimental Protocol: Synthesis of 5-(3-(Methylthio)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Materials:
-
(E)-1-phenyl-3-(3-(methylthio)phenyl)prop-2-en-1-one (Chalcone)
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (4 equivalents) to the solution.[2]
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the mixture with a sodium carbonate solution.
-
Filter the precipitated pyrazoline derivative, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure product.
Quantitative Data for Chalcone and Pyrazoline Synthesis
| Intermediate/Product | Reactants | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| (E)-1-phenyl-3-(3-(methylthio)phenyl)prop-2-en-1-one | This compound, Acetophenone | NaOH/Ethanol | 4-5 | Room Temp. | High (Typical for Claisen-Schmidt) | [1] |
| 5-(3-(Methylthio)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Chalcone, Hydrazine hydrate | Glacial Acetic Acid | 6.5 | Reflux | Good to Excellent | [2] |
II. Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot three-component reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are known for their diverse pharmacological activities.[3] this compound can be effectively employed as the aldehyde component in this reaction.
Experimental Protocol: Synthesis of 4-(3-(Methylthio)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Catalytic amount of acid (e.g., HCl, H₂SO₄)[4]
Procedure:
-
In a round-bottom flask, mix this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.[2]
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Reflux the reaction mixture for several hours (typically 4-12 h), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If necessary, recrystallize the product from ethanol to obtain pure dihydropyrimidinone.
Quantitative Data for Biginelli Reaction
| Product | Reactants | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-(3-(Methylthio)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | This compound, Ethyl acetoacetate, Urea | Acid/Ethanol | 4-12 | Reflux | 58-62 (Typical for Benzaldehyde) | [5] |
III. Synthesis of Quinolines
Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The Friedländer annulation and related multi-component reactions provide a direct route to substituted quinolines using an aldehyde as a key starting material.
Experimental Protocol: Synthesis of 2-Phenyl-4-(3-(methylthio)phenyl)quinoline
This is a representative example based on a multi-component reaction.
Materials:
-
Aniline
-
This compound
-
Pyruvic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent), this compound (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.[6]
-
Reflux the reaction mixture for 3 hours.[6]
-
Cool the reaction mixture, and the product will precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure quinoline derivative.
Quantitative Data for Quinoline Synthesis
| Product | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Phenyl-4-(3-(methylthio)phenyl)quinoline | Aniline, this compound, Pyruvic acid | Ethanol | 3 | Reflux | Good | [6] |
IV. Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are seven-membered heterocyclic compounds known for their wide range of therapeutic applications. They can be synthesized through the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds or a three-component reaction involving an aldehyde.
Experimental Protocol: Synthesis of 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepine
This protocol describes a general three-component synthesis that can be adapted for this compound.
Materials:
-
o-Phenylenediamine
-
This compound
-
A ketone (e.g., Acetone, Acetophenone)
-
A suitable catalyst (e.g., molecular iodine, a Lewis acid)
-
Solvent (e.g., Ethanol, Methanol)
Procedure:
-
To a solution of o-phenylenediamine (1 equivalent) and a ketone (2 equivalents) in a suitable solvent, add a catalytic amount of the chosen catalyst.
-
Stir the mixture at room temperature or under reflux, depending on the catalyst and substrates used. The reaction of o-phenylenediamines with ketones can yield 1,5-benzodiazepines in moderate to excellent yields.[6]
-
Alternatively, a three-component condensation of o-phenylenediamine, an aldehyde, and a ketone can be employed.[7][8]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 1,5-benzodiazepine derivative.
Quantitative Data for 1,5-Benzodiazepine Synthesis
| Product | Reactants | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepine | o-Phenylenediamine, this compound, Ketone | Various catalysts/solvents | 3-13.5 | Ambient to Reflux | 60-98 (Typical) | [6][8] |
Visualizing Synthetic Pathways
Chalcone and Pyrazoline Synthesis Workflow
References
- 1. research.biust.ac.bw [research.biust.ac.bw]
- 2. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the condensation reaction of 3-(methylthio)benzaldehyde, a versatile building block in the synthesis of various pharmacologically active compounds. The protocols focus on the Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones, commonly known as chalcones.
Introduction
Condensation reactions are fundamental in organic synthesis for the construction of complex molecules from simpler precursors. For this compound, these reactions are pivotal in the synthesis of novel compounds with potential therapeutic applications. The methylthio group can be a key pharmacophore or a handle for further chemical modification. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is particularly useful for reacting an aromatic aldehyde with a ketone in the presence of a base to form a chalcone.[1][2] These resulting chalcones are precursors to flavonoids and other biologically important molecules.[3]
Data Presentation: Claisen-Schmidt Condensation of Substituted Benzaldehydes
The following table summarizes typical reaction conditions and yields for the Claisen-Schmidt condensation of various benzaldehyde derivatives with acetophenone, providing a comparative basis for the reaction with this compound.
| Benzaldehyde Derivative | Ketone | Catalyst (Base) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | 10% NaOH | Ethanol | 24 | 92 | Adapted from[3] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH (solid) | Solvent-free | 0.17 | >95 | Adapted from[4] |
| 4-Methylbenzaldehyde | Acetophenone | NaOH | Ethanol | Not Specified | High | [5] |
| 3-Bromobenzaldehyde | Acetophenone | NaOH (solid) | Solvent-free | 0.17 | >95 | [4] |
| This compound | Acetophenone | 10% NaOH | Ethanol | 24 | Estimated >90% | Protocol Below |
Experimental Protocol: Claisen-Schmidt Condensation of this compound with Acetophenone
This protocol details the synthesis of (E)-1-phenyl-3-(3-(methylthio)phenyl)prop-2-en-1-one.
Materials and Equipment
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl, 1 M)
-
Magnetic stirrer with stir bar
-
Round-bottom flask (100 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
Experimental Workflow Diagram
Caption: Workflow for the Claisen-Schmidt condensation.
Step-by-Step Procedure
-
Preparation of Reactants: In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 30 mL of 95% ethanol. Place a magnetic stir bar in the flask.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH) dropwise over a period of 15-20 minutes.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Work-up and Isolation: After 24 hours, pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water. Acidify the mixture by slowly adding 1 M hydrochloric acid (HCl) until it is neutral to litmus paper. A solid precipitate will form.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the washings are neutral.
-
Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain the purified chalcone as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Alternative Green Chemistry Protocol: Solvent-Free Condensation
For a more environmentally friendly approach, a solvent-free Claisen-Schmidt reaction can be performed.[4]
Materials
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH), solid pellets or powder
-
Mortar and pestle
-
Spatula
-
Deionized water
Solvent-Free Workflow Diagram
Caption: Workflow for solvent-free condensation.
Step-by-Step Procedure
-
Reaction Setup: In a mortar, combine 1.52 g (10 mmol) of this compound, 1.20 g (10 mmol) of acetophenone, and 0.40 g (10 mmol) of solid sodium hydroxide.
-
Grinding: Grind the mixture with a pestle for 5-10 minutes. The mixture will likely become a paste and may change color.
-
Work-up: After grinding, add approximately 20 mL of cold deionized water to the mortar and stir the paste to break up any clumps.
-
Isolation and Purification: Transfer the contents to a Büchner funnel and filter the solid product. Wash the product thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol as described in the previous protocol.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and heat sources.
-
Dispose of all chemical waste according to institutional guidelines.
Signaling Pathway/Reaction Mechanism
The Claisen-Schmidt condensation proceeds via an enolate intermediate.
Caption: Mechanism of the Claisen-Schmidt condensation.
In this base-catalyzed reaction, the hydroxide ion removes an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form an aldol addition product. This intermediate readily dehydrates to yield the more stable, conjugated α,β-unsaturated ketone, known as a chalcone.[2]
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 3. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(Methylthio)benzaldehyde in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 3-(methylthio)benzaldehyde in the development of novel materials, including conductive polymers and Schiff base derivatives. The protocols are based on established synthetic methodologies for analogous compounds and can be adapted for specific research needs.
Application in Conductive Polymers: Poly(benzaldehyde-co-thiophene)
The incorporation of benzaldehyde derivatives into conjugated polymer backbones, such as polythiophenes, offers a pathway to new semiconducting materials with tunable properties. The aldehyde functionality can influence the electronic characteristics and provides a reactive site for post-polymerization modifications. A key example is the synthesis of poly(benzaldehyde-co-thiophene) (PBT) through oxidative coupling.
Experimental Protocol: Synthesis of Poly(this compound-co-thiophene)
This protocol describes the chemical oxidative copolymerization of this compound and thiophene.
Materials:
-
This compound
-
Thiophene
-
Anhydrous Chloroform (CHCl₃)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Methanol (CH₃OH)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of this compound and thiophene in anhydrous chloroform. The typical monomer concentration is in the range of 0.1-0.5 M.
-
In a separate flask, prepare a solution of anhydrous ferric chloride (FeCl₃) in anhydrous chloroform. A molar ratio of FeCl₃ to total monomers of 2.5:1 is commonly used.
-
Cool the monomer solution to 0°C using an ice bath.
-
Slowly add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. The solution will typically turn dark, indicating polymerization.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the precipitate by filtration and wash it extensively with methanol to remove any unreacted monomers and residual catalyst.
-
Dry the resulting polymer powder under vacuum at 40-50°C to a constant weight.
Characterization:
The synthesized copolymer should be characterized to determine its structure, thermal stability, and optical properties.
| Technique | Expected Observations |
| FTIR Spectroscopy | Presence of characteristic peaks for the aromatic C-H, C=C, and C-S stretching vibrations from the thiophene and benzaldehyde units. |
| UV-Vis Spectroscopy | Broad absorption bands in the visible region, indicative of a conjugated polymer system. The absorption maximum (λmax) can provide insights into the effective conjugation length. |
| Thermogravimetric Analysis (TGA) | Determination of the polymer's thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Identification of glass transition temperature (Tg) and any melting transitions (Tm), providing information on the polymer's morphology.[1] |
| X-ray Diffraction (XRD) | Assessment of the crystallinity of the polymer. PBT is often found to be amorphous.[1] |
Table 1: Characterization techniques and expected observations for poly(this compound-co-thiophene).
Logical Workflow for Copolymer Synthesis and Characterization:
Application in Schiff Base Derivatives and Poly(azomethine)s
This compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). When a diamine is used, this reaction can lead to the formation of poly(azomethine)s, a class of polymers known for their thermal stability and interesting optoelectronic properties.
Experimental Protocol: Synthesis of a Schiff Base from this compound
This protocol describes the synthesis of a simple Schiff base by reacting this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the substituted aniline (1 equivalent) in ethanol.
-
Add the aniline solution to the benzaldehyde solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
Characterization of Schiff Bases:
| Technique | Expected Observations |
| FTIR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹. |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine protons. Appearance of a new singlet for the imine proton (CH=N) in the region of 8-9 ppm. |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of the imine carbon signal (around 160 ppm). |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of the Schiff base product. |
Table 2: Characterization techniques for Schiff bases derived from this compound.
Signaling Pathway for Schiff Base Formation:
Potential in Metal-Organic Frameworks (MOFs)
Conceptual Workflow for MOF Synthesis using a 3-(Methylthio)benzoic Acid Linker:
References
Application Notes and Protocols: Biological Activity Screening of 3-(Methylthio)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The introduction of a methylthio group at the 3-position of the benzaldehyde scaffold can significantly modulate its electronic and steric properties, potentially leading to enhanced or novel therapeutic effects. This document provides a comprehensive overview of the screening protocols to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of 3-(Methylthio)benzaldehyde and its derivatives. Preliminary studies suggest that related benzaldehyde compounds exhibit promising activities in these areas, making this particular scaffold an interesting candidate for further investigation in drug discovery programs.[1][2][3][4]
The following sections detail the experimental workflows, specific protocols for key biological assays, and data presentation guidelines to facilitate the systematic evaluation of these compounds.
Experimental Workflow
The overall workflow for screening the biological activities of this compound derivatives is a multi-step process that begins with the acquisition or synthesis of the compounds and progresses through a series of in vitro assays to determine their potential therapeutic efficacy.
Caption: Experimental workflow for the biological screening of this compound derivatives.
Potential Signaling Pathway Modulation
Benzaldehyde derivatives have been reported to exert their anticancer effects by modulating various intracellular signaling pathways that are often dysregulated in cancer cells. A potential mechanism of action for novel derivatives could involve the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Data Presentation
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines can be quantified by determining their half-maximal inhibitory concentration (IC50) values. The data should be presented in a clear tabular format for easy comparison.
Table 1: Anticancer Activity (IC50 in µM) of Benzaldehyde Derivatives
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Non-malignant (e.g., HaCaT) |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Positive Control (e.g., Doxorubicin) | Data | Data | Data | Data |
Note: The data presented in this table for related benzaldehyde derivatives is for illustrative purposes. Actual values for this compound derivatives need to be determined experimentally.
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Benzaldehyde Derivatives
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Positive Control (e.g., Ciprofloxacin) | Data | Data | Data |
Note: The data presented in this table for related sulfur-containing compounds is for illustrative purposes. Actual values for this compound derivatives need to be determined experimentally.[5][6]
Anti-inflammatory Activity
The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.
Table 3: Anti-inflammatory Activity (IC50 in µM or % Inhibition) of Benzaldehyde Derivatives
| Compound | NO Production Inhibition (IC50) | TNF-α Release Inhibition (% at a given concentration) | IL-6 Release Inhibition (% at a given concentration) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Positive Control (e.g., Dexamethasone) | Data | Data | Data |
Note: The data presented in this table for related benzaldehyde derivatives is for illustrative purposes. Actual values for this compound derivatives need to be determined experimentally.[4][7]
Experimental Protocols
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to 0.5 McFarland standard.
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation.[1][8][9][10][11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance with a standard curve generated using sodium nitrite.
-
Calculate the percentage inhibition of NO production.
Anti-inflammatory Activity: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol is for the quantification of pro-inflammatory cytokines in cell culture supernatants.[2][12][13][14][15]
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)
-
LPS
-
ELISA kits for TNF-α and IL-6
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Seed and treat the cells with the test compounds and LPS as described in the Griess assay protocol.
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat the ELISA plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP). f. Wash the plate and add the substrate solution. g. Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by referring to the standard curve.
-
Determine the percentage inhibition of cytokine production by the test compounds.
References
- 1. Protocol Griess Test [protocols.io]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory prenylbenzaldehyde derivatives isolated from Eurotium cristatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. diva-portal.org [diva-portal.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Synthesis of Imines from 3-(Methylthio)benzaldehyde and Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are versatile intermediates in organic synthesis and are pivotal in the construction of various nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity. The formation of imines through the condensation of an aldehyde or ketone with a primary amine is a fundamental and widely utilized reaction in medicinal chemistry and drug discovery. This application note provides a detailed protocol for the synthesis of imines derived from 3-(methylthio)benzaldehyde and various primary amines. The methylthio group at the meta-position of the benzaldehyde ring can influence the electronic properties and biological activity of the resulting Schiff bases, making them interesting targets for further investigation.
General Reaction Scheme
The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of this compound, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the final imine product. The reaction is typically reversible and can be driven to completion by removing the water formed during the reaction.[1][2]
Caption: General reaction workflow for the formation of an imine from this compound and a primary amine.
Experimental Protocols
Two primary protocols are provided for the synthesis of imines from this compound: a classical method involving solvent reflux with acid catalysis, and a solvent-free approach.
Protocol 1: Acid-Catalyzed Condensation in Methanol
This method is a widely used and reliable procedure for the synthesis of Schiff bases.[3]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated) or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add an equimolar amount of the primary amine (1.0 eq) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid or a few drops of glacial acetic acid to the reaction mixture.[1]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 7-8 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol or ethyl acetate to remove any unreacted starting materials.
-
Dry the purified imine product in a desiccator or under vacuum.
Protocol 2: Solvent-Free Reaction
This "green chemistry" approach minimizes solvent waste and can be highly efficient.[4]
Materials:
-
This compound (freshly distilled for best results)
-
Primary amine (freshly distilled for best results)
-
Glass vial or beaker
-
Magnetic stirrer and stir bar
-
Ethanol (for recrystallization)
Procedure:
-
In a glass vial or beaker, combine this compound (1.0 eq) and the primary amine (1.0 eq) at room temperature.
-
Stir the mixture vigorously. An exothermic reaction should occur with the separation of water.[4]
-
Continue stirring for 15-30 minutes.
-
To induce crystallization, add a small amount of ethanol and continue to stir.[4]
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
The product can be further purified by recrystallization from ethanol if necessary.[4]
Data Presentation
The following table summarizes the expected characterization data for imines synthesized from this compound, based on analogous compounds derived from 4-(methylthio)benzaldehyde.[3][5]
| Primary Amine (R-NH2) | Product Name | Expected Yield (%) | Expected 1H NMR (δ, ppm) for -CH=N- | Expected IR (cm-1) for C=N |
| Aniline | N-(3-(methylthio)benzylidene)aniline | 80-90 | 7.9 - 8.8 | 1650 - 1680 |
| 4-Methylaniline | 4-methyl-N-(3-(methylthio)benzylidene)aniline | 80-95 | 7.9 - 8.8 | 1650 - 1680 |
| 4-Methoxyaniline | 4-methoxy-N-(3-(methylthio)benzylidene)aniline | 80-95 | 7.9 - 8.8 | 1650 - 1680 |
| Benzylamine | 1-(3-(methylthio)phenyl)-N-benzylmethanimine | 75-90 | 8.0 - 8.5 | 1640 - 1670 |
| Ethylamine | 1-(3-(methylthio)phenyl)-N-ethylmethanimine | 70-85 | 7.8 - 8.3 | 1640 - 1670 |
Note: The disappearance of the aldehyde proton signal (around 9.8-10.0 ppm) in the 1H NMR spectrum is a key indicator of successful imine formation. Mass spectrometry should also be used to confirm the molecular weight of the synthesized compounds.[5]
Reductive Amination: A Further Application
The synthesized imines can be readily converted to their corresponding secondary amines through a process called reductive amination. This two-step, one-pot reaction involves the in-situ formation of the imine followed by its reduction.
Caption: Experimental workflow for the reductive amination of this compound.
Protocol for Reductive Amination
Materials:
-
This compound
-
Primary amine
-
Methanol
-
Sodium borohydride (NaBH4)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Follow steps 1-3 of Protocol 1 for imine formation.
-
After stirring for a short period to allow for imine formation, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the secondary amine.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient route to a variety of imine derivatives. These compounds can serve as valuable building blocks for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this application note offer reliable methods for the preparation and subsequent transformation of these versatile intermediates.
References
Application Notes and Protocols for the Quantification of 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(Methylthio)benzaldehyde, a versatile aromatic compound utilized as an intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1] The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and robust quantification in various sample matrices.
Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in liquid samples, such as reaction mixtures and formulation bases. The protocol is adapted from established methods for similar benzaldehyde derivatives.[2][3]
Experimental Protocol
1. Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (CAS 73771-35-4) at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Dissolve or dilute the sample in the mobile phase to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A similar column, Newcrom R1, has been used for related compounds.[3][4] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid. For Mass Spectrometry compatibility, formic acid is preferred over phosphoric acid.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Figure 1: HPLC-UV workflow for the quantification of this compound.
Method 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile samples containing this compound. Headspace Solid-Phase Microextraction (HS-SPME) can be employed for sample introduction to minimize matrix effects and enhance sensitivity.[5]
Experimental Protocol
1. Sample Preparation (HS-SPME):
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a series of working standards by spiking known amounts of the stock solution into a matrix similar to the sample (e.g., clean solvent, blank formulation base) in 20 mL headspace vials.
-
-
Sample Preparation:
-
Place a known volume or weight of the sample (e.g., 5 mL) into a 20 mL silanized glass headspace vial.[5] The use of silanized glassware is crucial to prevent the adsorption of sulfur-containing compounds.[5]
-
If the sample is aqueous, consider adding a salt (e.g., 1 g NaCl) to increase the volatility of the analyte ("salting out" effect).[5]
-
Seal the vials with PTFE-lined septa and aluminum caps.
-
2. HS-SPME-GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | A standard GC-MS system with an autosampler capable of HS-SPME. |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). |
| Incubation | 60 °C for 15 minutes with agitation.[5] |
| Extraction | Expose the SPME fiber to the headspace for 30 minutes at 60 °C.[5] |
| Desorption | 250 °C for 5 minutes in the GC inlet.[5] |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Oven Program | Initial temperature of 100 °C (hold for 5 min), then ramp at 10 °C/min to 250 °C (hold for 5 min). This is a general program and may require optimization.[6] |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification. |
| Monitored Ions | The molecular ion (m/z 152) and major fragment ions should be monitored. For 4-(methylthio)benzaldehyde, characteristic ions are observed at m/z 152, 151, and 107.[7] Similar fragmentation is expected for the 3-isomer. |
3. Data Analysis:
-
Identify the this compound peak in the chromatograms based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Figure 2: HS-SPME-GC-MS workflow for this compound analysis.
Summary of Quantitative Data and Method Performance
The following table summarizes the expected performance characteristics of the described analytical methods. The values are representative and may vary depending on the specific instrumentation and sample matrix.
| Parameter | HPLC-UV | GC-MS (with HS-SPME) |
| Analyte | This compound | This compound |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometer |
| Typical Column | C18 (Reversed-Phase) | HP-5MS (Non-polar) |
| Detection Principle | UV Absorbance | Mass-to-charge ratio |
| Selectivity | Moderate | High (based on mass fragmentation) |
| Sensitivity (LOD/LOQ) | ng range | pg to fg range |
| Linear Range (Typical) | 1 - 100 µg/mL | 0.1 - 50 ng/mL (in vial) |
| Precision (%RSD) | < 5% | < 10% |
| Primary Application | Purity assessment, quantification in formulations | Trace analysis, flavor and fragrance profiling |
| Key Advantage | Robustness, ease of use | High sensitivity and selectivity |
Logical Relationship Diagram
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the expected concentration of the analyte and the complexity of the sample matrix.
Figure 3: Decision tree for selecting an analytical method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 3. 4-(Methylthio)benzaldehyde | SIELC Technologies [sielc.com]
- 4. Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Methylthio)benzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-(Methylthio)benzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives?
A1: Common impurities include the corresponding carboxylic acid (3-(methylthio)benzoic acid) formed by oxidation of the aldehyde, unreacted starting materials, and byproducts from the synthesis, such as aldol condensation products.[1] The presence of the methylthio group can also lead to oxidation at the sulfur atom, forming sulfoxide or sulfone impurities, particularly if oxidizing agents are present or during prolonged exposure to air at elevated temperatures.
Q2: What are the recommended general purification techniques for this compound derivatives?
A2: The most common and effective purification techniques for these compounds are:
-
Recrystallization: Ideal for solid derivatives.[2]
-
Column Chromatography: Useful for both liquid and solid compounds, especially for separating mixtures with similar polarities.[3][4]
-
Distillation (for the parent aldehyde): Since this compound is a liquid, vacuum distillation can be an effective purification method.[5]
-
Aqueous Wash: A wash with a mild base, such as 10% sodium bicarbonate or sodium carbonate solution, can effectively remove acidic impurities like 3-(methylthio)benzoic acid.[1][6]
-
Bisulfite Adduct Formation: This chemical method can selectively separate the aldehyde from other non-aldehyde impurities. The aldehyde can then be regenerated from the water-soluble adduct.[6]
Q3: How can I monitor the purity of my this compound derivative during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[7] For visualization, UV light is often sufficient for these aromatic compounds. Specific staining agents for aldehydes, such as 2,4-dinitrophenylhydrazine (DNPH), can also be used.[8] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[9][10] ¹H NMR spectroscopy can also be used to assess purity by looking for characteristic impurity peaks.
Troubleshooting Guides
Recrystallization
Issue: Oiling out during recrystallization.
-
Possible Cause: The melting point of your compound is lower than the boiling point of the solvent, or the compound is significantly impure.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. Insulate the flask to encourage gradual crystal formation.
-
Try a different solvent or solvent system with a lower boiling point.
-
Issue: Poor recovery of the purified compound.
-
Possible Cause:
-
Using too much solvent.
-
The compound is too soluble in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
If using a mixed solvent system, adjust the ratio to decrease solubility at low temperatures.
-
During hot filtration, keep the funnel and receiving flask warm to prevent premature crystallization.
-
Column Chromatography
Issue: Poor separation of the desired compound from impurities.
-
Possible Cause:
-
Inappropriate solvent system (eluent).
-
Column overloading.
-
Improperly packed column.
-
-
Solution:
-
Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A less polar solvent system may be needed if your compound is eluting too quickly.
-
Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of compound to silica gel by weight.[3]
-
Ensure the column is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally recommended.[4]
-
Issue: Tailing of spots on TLC and bands on the column.
-
Possible Cause:
-
The compound is too polar for the silica gel.
-
The compound is acidic or basic.
-
-
Solution:
-
Add a small amount of a polar solvent like methanol to the eluent.
-
If your compound is acidic, add a small amount of acetic acid to the eluent.
-
If your compound is basic, add a small amount of triethylamine to the eluent to neutralize the acidic silica gel.[11]
-
Data Presentation
The following tables provide examples of how to structure quantitative data for optimizing purification protocols. The values presented are for illustrative purposes and should be determined experimentally for your specific derivative.
Table 1: Recrystallization Solvent Screening for a Solid this compound Derivative
| Solvent System (v/v) | Yield (%) | Purity (%) (by HPLC) | Observations |
| Ethanol/Water (8:2) | 85 | 98.5 | Good crystal formation upon slow cooling. |
| Isopropanol | 75 | 97.2 | Slower crystallization. |
| Ethyl Acetate/Hexane (1:4) | 90 | 99.1 | Rapid crystallization, smaller crystals. |
| Toluene | 60 | 95.0 | Some oiling out observed initially. |
Table 2: Optimization of Column Chromatography Conditions
| Eluent (v/v) | Retention Factor (Rf) of Product | Separation from Key Impurity (ΔRf) | Recovery (%) |
| Hexane/Ethyl Acetate (9:1) | 0.45 | 0.15 | 88 |
| Hexane/Ethyl Acetate (8:2) | 0.60 | 0.10 | 85 |
| Dichloromethane | 0.30 | 0.20 | 92 |
| Toluene/Acetone (95:5) | 0.38 | 0.18 | 90 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude solid in various solvents at room temperature and upon heating.[12] An ideal solvent will dissolve the compound when hot but not at room temperature.[2] Common choices for aromatic aldehydes include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude mixture.[7] A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.[4]
-
Loading the Sample: Dissolve the crude material in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply pressure ("flash chromatography") to speed up the process.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of a solid this compound derivative by recrystallization.
Caption: Troubleshooting logic for common purification issues.
References
- 1. 3-(Methylthio)propionaldehyde, High-Purity Analytical Reference Material at an Affordable Price [nacchemical.com]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. varsitytutors.com [varsitytutors.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. labcluster.com [labcluster.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions of 3-(Methylthio)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Oxidation Reactions
Oxidation reactions involving this compound can be complex due to the presence of two oxidizable functional groups: the aldehyde and the methylthio ether. The desired product can be the corresponding carboxylic acid, sulfoxide, or sulfone, depending on the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products when oxidizing this compound to 3-(Methylthio)benzoic acid?
A1: The main side product is the over-oxidation of the methylthio group to form 3-(methylsulfinyl)benzoic acid or 3-(methylsulfonyl)benzoic acid. Incomplete oxidation can also leave unreacted starting material.
Q2: How can I selectively oxidize the aldehyde group without oxidizing the methylthio group?
A2: Selective oxidation of the aldehyde in the presence of a thioether is a common challenge. Milder oxidizing agents are generally preferred. Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate, is a well-established method for selectively oxidizing aldehydes to carboxylic acids in the presence of sensitive functional groups like thioethers. Tottles' reagent (silver oxide) can also be employed for this selective transformation.
Q3: What conditions favor the oxidation of the methylthio group?
A3: Stronger oxidizing agents and stoichiometric control are key to oxidizing the methylthio group. Using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate at controlled temperatures (often 0 °C to room temperature) can selectively produce the sulfoxide, 3-(Methylsulfinyl)benzaldehyde. Using two or more equivalents of the oxidant will lead to the formation of the sulfone, 3-(Methylsulfonyl)benzaldehyde.
Troubleshooting Guide: Oxidation Reactions
| Problem | Possible Cause | Suggested Solution |
| Low yield of 3-(Methylthio)benzoic acid | Over-oxidation of the methylthio group. | Use a milder, more selective oxidizing agent like sodium chlorite (Pinnick oxidation). Carefully control the stoichiometry of the oxidant. |
| Incomplete reaction. | Increase reaction time or slightly elevate the temperature, monitoring carefully by TLC to avoid side product formation. | |
| Formation of 3-(Methylsulfinyl)benzaldehyde or 3-(Methylsulfonyl)benzaldehyde as major products | Oxidizing agent is too strong or used in excess. | For selective aldehyde oxidation, switch to Pinnick conditions. For sulfoxide synthesis, use exactly one equivalent of m-CPBA or sodium periodate at low temperature. |
| Difficult separation of the desired product from sulfoxide/sulfone impurities | Similar polarities of the products. | Purification can be achieved by column chromatography on silica gel. A gradient elution starting with a non-polar solvent and gradually increasing polarity can effectively separate the components. Crystallization can also be an effective purification method. |
Experimental Protocols
Selective Oxidation to 3-(Methylsulfinyl)benzaldehyde
A solution of this compound (1 mmol) in a suitable solvent like dichloromethane (10 mL) is cooled to 0°C. To this, a solution of m-CPBA (1.1 equivalents) in dichloromethane is added dropwise. The reaction is stirred at 0°C and monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
II. Wittig and Horner-Wadsworth-Emmons Reactions
These reactions are fundamental for converting the aldehyde group of this compound into an alkene. The primary challenges involve controlling the stereoselectivity (E/Z ratio) of the newly formed double bond and managing the removal of phosphorus byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in a Wittig reaction with this compound?
A1: The most common side product is triphenylphosphine oxide, which can be challenging to separate from the desired alkene. In some cases, especially with unstabilized ylides, a mixture of E and Z isomers of the product is formed.[1] Self-condensation of the ylide or reaction of the ylide with other electrophiles can also occur if not performed under strictly controlled conditions.
Q2: How can I improve the E-selectivity in a Horner-Wadsworth-Emmons (HWE) reaction?
A2: The HWE reaction with stabilized phosphonate ylides generally favors the formation of the E-alkene.[2] To further enhance E-selectivity, using sodium hydride as the base and tetrahydrofuran (THF) as the solvent is often effective. Running the reaction at a slightly elevated temperature can also favor the thermodynamically more stable E-isomer.[3]
Q3: How do I remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A3: Triphenylphosphine oxide is a crystalline solid with moderate polarity. It can often be removed by crystallization of the desired product from a non-polar solvent like hexane or by column chromatography on silica gel. Washing the crude reaction mixture with a solvent in which the product is soluble but the oxide is not can also be effective.
Troubleshooting Guide: Wittig and HWE Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | The ylide was not formed successfully. | Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH) for ylide generation. Confirm ylide formation by a color change (often to deep red or orange). |
| The aldehyde is unreactive or sterically hindered. | While this compound is generally reactive, prolonged reaction times or gentle heating may be necessary. | |
| Difficult separation of E/Z isomers | The reaction conditions did not favor one isomer. | For E-selectivity, the Horner-Wadsworth-Emmons reaction is generally preferred.[2] For Z-selectivity in Wittig reactions, use of non-stabilized ylides with salt-free conditions is often employed.[1] |
| Contamination with triphenylphosphine oxide | Incomplete removal during workup. | Recrystallize the product from a non-polar solvent. If the product is an oil, use column chromatography with a carefully chosen eluent system. |
Experimental Protocols
Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0°C, triethyl phosphonoacetate (1.1 equivalents) is added dropwise. The mixture is stirred until hydrogen evolution ceases. A solution of this compound (1 equivalent) in THF is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield predominantly the (E)-ethyl 3-(3-(methylthio)phenyl)acrylate.
Diagram: Horner-Wadsworth-Emmons Reaction Workflow
References
Troubleshooting low yield in 3-(Methylthio)benzaldehyde Schiff base synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Schiff bases from 3-(Methylthio)benzaldehyde, particularly in addressing issues of low yield.
Troubleshooting Guide: Low Product Yield
Low yields in the synthesis of Schiff bases from this compound can arise from several factors. The reaction is a reversible equilibrium, and the presence of water, a byproduct, can drive the reaction backward, thus reducing the yield.[1] Additionally, the stability of the reactants and the formed Schiff base, along with the reaction conditions, play a crucial role.
Common Causes and Solutions for Low Yield
| Potential Cause | Recommended Action | Rationale |
| Presence of Water | • Use a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.• Add a dehydrating agent such as molecular sieves or anhydrous sodium sulfate directly to the reaction mixture.[1] | The formation of a Schiff base is a reversible condensation reaction that produces water.[1][2] Removing water as it forms shifts the equilibrium towards the product side, thereby increasing the yield.[1][2] |
| Suboptimal pH | • Adjust the reaction mixture to a mildly acidic pH, typically in the range of 4-5.[1][3] • This can be achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[4][5] | The reaction requires acid catalysis for the dehydration of the intermediate carbinolamine.[1][6] However, a highly acidic medium will protonate the amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[1][3][6] |
| Incomplete Reaction | • Increase the reaction time and/or temperature (e.g., reflux).• Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials.[5][7] | The reaction may be slow under certain conditions. Ensuring the reaction goes to completion is essential for maximizing the yield. |
| Reactant Purity | • Ensure the this compound and the primary amine are of high purity.• Purify starting materials if necessary. | Impurities in the starting materials can lead to the formation of side products, which complicates purification and reduces the yield of the desired Schiff base.[4] |
| Inappropriate Solvent | • Use an appropriate solvent. Polar solvents like ethanol or methanol are commonly used and often give good results.[4][8] • In some cases, greener alternatives like water or solvent-free conditions might be effective.[9][10][11] | The choice of solvent can influence the solubility of reactants and the reaction rate.[8] |
| Product Instability | • If the Schiff base is unstable, it may decompose during workup or purification. Consider using the crude product directly in the next step if impurities do not interfere.[1] | Some Schiff bases can be sensitive to hydrolysis, especially in the presence of acidic or basic aqueous solutions during workup. |
Frequently Asked Questions (FAQs)
Q1: My Schiff base product is an oil and is difficult to purify. What should I do?
A1: If your product is an oil, you can try the following purification strategies:
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Trituration: Attempt to induce crystallization by stirring or scratching the oil with a non-polar solvent like hexane or petroleum ether.[1]
-
Column Chromatography: This is a standard method for purifying oily products.
-
Conversion to a Salt: If the Schiff base is stable in acidic conditions, you can convert it to a solid salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if needed.[1]
Q2: What is the role of a catalyst in this reaction?
A2: While many Schiff base formations can proceed without a catalyst, an acid catalyst is often added to increase the reaction rate.[1][12] The catalyst, typically a few drops of glacial acetic acid or p-toluenesulfonic acid (p-TsOH), works by protonating the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) during the dehydration step to form the imine.[6]
Q3: Can I use a solvent-free method for this synthesis?
A3: Yes, solvent-free methods, such as grinding the reactants together, have been reported to be effective for Schiff base synthesis and can lead to higher yields and shorter reaction times.[4][11] This approach is also considered a "green" chemistry method.
Q4: How can I confirm the formation of my this compound Schiff base?
A4: The formation of the Schiff base can be confirmed using spectroscopic methods:
-
FT-IR Spectroscopy: Look for the appearance of a characteristic absorption band for the azomethine (C=N) stretch, typically in the range of 1659–1676 cm⁻¹.[7] The broad O-H stretch from the starting materials (if any) and the C=O stretch from the aldehyde will disappear.
-
¹H NMR Spectroscopy: The most telling sign is the disappearance of the aldehydic proton (CHO) signal (around δ 9-10 ppm) and the appearance of a new singlet for the azomethine proton (CH=N) in the region of δ 7.95–8.80 ppm.[7] The methylthio (-SCH₃) group will typically appear as a singlet around δ 2.34–2.47 ppm.[7]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the synthesized Schiff base.[7]
Q5: What are some alternative "green" solvents I can use?
A5: Besides solvent-free conditions, water has been highlighted as a non-toxic, non-flammable, and environmentally friendly solvent that can lead to high yields of Schiff bases, sometimes without the need for an additional catalyst.[9][10] Ionic liquids and supercritical carbon dioxide are other green solvent alternatives.[9]
Experimental Protocols
General Protocol for the Synthesis of a this compound Schiff Base
This protocol provides a general procedure for the condensation of this compound with a primary amine.
Materials:
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This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Solvent (e.g., ethanol, methanol, or toluene)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Dehydrating agent (optional, e.g., molecular sieves)
Procedure:
-
Dissolve this compound (1 eq.) and the primary amine (1 eq.) in a suitable solvent (e.g., ethanol) in a round-bottom flask.[4]
-
Add a few drops of glacial acetic acid to the mixture as a catalyst.[4]
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For reactions sensitive to water, add a dehydrating agent like molecular sieves or set up the reaction with a Dean-Stark apparatus if using an appropriate azeotroping solvent like toluene.[1]
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Reflux the reaction mixture for a specified time, typically ranging from 2 to 8 hours.[4][7] Monitor the progress of the reaction by TLC.[4][7]
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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The solid product, if it precipitates, can be collected by filtration.
-
Wash the crude product with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials.[4]
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Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.[4][13]
-
Dry the purified product in a desiccator or under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Methylthio)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-(Methylthio)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials, the corresponding carboxylic acid (3-(methylthio)benzoic acid) due to over-oxidation, and potentially side-products from reactions involving the methylthio group. The specific impurities will depend on the synthetic route employed. For instance, routes analogous to those for 4-(methylthio)benzaldehyde synthesis might involve the formylation of thioanisole or the oxidation of 4-(methylthio)benzyl alcohol, which can lead to corresponding side products.[1][2]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying aromatic aldehydes like this compound are:
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Column Chromatography: Effective for separating the aldehyde from impurities with different polarities.[3][4][5][6]
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Recrystallization: Suitable if the product is a solid at room temperature and a suitable solvent can be found.[7][8][9][10][11]
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Bisulfite Adduct Formation: A classical and highly effective method for selectively separating aldehydes from other organic compounds.[12][13][14][15]
-
Vacuum Distillation: Can be used if the compound is a liquid and has a sufficiently high boiling point to be stable under vacuum.[12]
Q3: How can I remove the 3-(methylthio)benzoic acid impurity?
A3: An acidic impurity like 3-(methylthio)benzoic acid can be effectively removed by washing the crude product (dissolved in an organic solvent) with a basic aqueous solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12] The carboxylic acid will be converted to its water-soluble salt and move into the aqueous layer, which can then be separated.
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
Symptoms:
-
TLC analysis shows multiple spots.
-
NMR spectrum indicates the presence of significant impurities.
-
The product has an off-color or unexpected physical state.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress closely using TLC or GC/LC-MS. Consider extending the reaction time or adjusting the temperature. |
| Over-oxidation to carboxylic acid | Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. The resulting acid can be removed by a basic wash.[12] |
| Side reactions | Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. |
| Contaminated reagents | Ensure all starting materials and solvents are of high purity before use. |
Problem 2: Difficulty with Column Chromatography Purification
Symptoms:
-
Poor separation of the desired product from impurities on the column.
-
The product elutes with impurities.
-
The product appears to degrade on the silica gel column.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Optimize the eluent system using TLC. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[4] Aim for an Rf value of 0.2-0.3 for the desired compound. |
| Aldehyde degradation on silica | Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[4] Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.[4][12] |
| Column overloading | Do not load too much crude product onto the column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
Problem 3: Recrystallization Issues
Symptoms:
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The product does not crystallize upon cooling.
-
The product "oils out" instead of forming crystals.
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The purity does not improve significantly after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | The ideal solvent should dissolve the compound well when hot but poorly when cold.[7] Perform small-scale solvent screening to find a suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate).[8] |
| Too much solvent used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] If too much is added, carefully evaporate some of the solvent. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.[9][10] |
| High impurity level | If the crude product is very impure, an initial purification step (e.g., a basic wash or a quick filtration through a silica plug) may be necessary before recrystallization. |
Data Presentation
Table 1: Comparison of Purification Methods for Aromatic Aldehydes
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-90% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and requires significant solvent usage. Aldehyde may be sensitive to the stationary phase.[4] |
| Recrystallization | >99% (if successful) | 50-80% | Can yield very pure product, relatively simple setup. | Finding a suitable solvent can be challenging. Not effective for removing impurities with similar solubility. |
| Bisulfite Adduct Formation | >95% | >95% | Highly selective for aldehydes, scalable, and uses inexpensive reagents.[13] | Not suitable for all aldehydes, and the regeneration step adds an extra step to the process.[13] |
| Vacuum Distillation | >97% | 70-95% | Effective for removing non-volatile impurities. | Requires the compound to be thermally stable at its boiling point under vacuum. |
Experimental Protocols
Protocol 1: Purification via Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.[5]
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor their composition using TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to determine if the solid dissolves. Cool to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[10][11]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.[10]
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product in a suitable solvent like methanol. Add a saturated aqueous solution of sodium bisulfite and shake vigorously. A precipitate of the bisulfite adduct should form.[13][15]
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Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes). Shake and separate the layers. The aldehyde-bisulfite adduct will be in the aqueous layer, while non-aldehyde impurities remain in the organic layer.[13][14]
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Aldehyde Regeneration: Isolate the aqueous layer and add an equal volume of an organic solvent (e.g., ethyl acetate). Add a strong base, such as 50% sodium hydroxide, dropwise until the pH of the aqueous layer is basic (pH ~12) to regenerate the aldehyde.[13]
-
Final Extraction and Isolation: Shake the mixture to extract the purified aldehyde into the organic layer. Separate the layers, dry the organic phase (e.g., with anhydrous MgSO₄), and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3-(Methylthio)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(Methylthio)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scalable production of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up production.
Q1: My yield is consistently low when synthesizing this compound from 3-chlorobenzaldehyde and sodium thiomethoxide. What are the likely causes and solutions?
A1: Low yields in this nucleophilic aromatic substitution reaction are a common challenge. Several factors could be responsible:
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Insufficient Ring Activation: The benzaldehyde group provides only moderate activation for nucleophilic aromatic substitution. Unlike substrates with strongly electron-withdrawing groups (like a nitro group), this reaction often requires forcing conditions.
-
Solution: Increase the reaction temperature and consider using a polar aprotic solvent like DMF, NMP, or DMSO to enhance reaction rates.
-
-
Reagent Quality: Sodium thiomethoxide is highly hygroscopic and can degrade upon exposure to air and moisture, reducing its nucleophilicity.
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Solution: Use freshly prepared or properly stored sodium thiomethoxide. Ensure all solvents and glassware are rigorously dried before use.
-
-
Side Reactions: Competing side reactions, such as the reduction of the aldehyde or reaction of the thiolate with the solvent, can consume starting material and lower the yield.
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Solution: Maintain strict control over the reaction temperature. The addition of the thiomethoxide should be done carefully to avoid temperature spikes. An inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation.
-
-
Inefficient Workup: The product can be lost during the extraction and purification steps.
-
Solution: Optimize your extraction procedure. To remove unreacted 3-chlorobenzaldehyde, a sodium bisulfite wash can be highly effective, as it selectively forms a water-soluble adduct with the aldehyde.[1]
-
Q2: I am attempting a Grignard-based synthesis starting from 3-bromothioanisole, but the reaction is failing or giving complex mixtures. How can I troubleshoot this?
A2: The Grignard route, which involves forming 3-(methylthio)phenylmagnesium bromide followed by formylation, is powerful but sensitive.[2][3]
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Failure to Form Grignard Reagent: This is the most common failure point.
-
Cause: The presence of moisture in the glassware, solvent (typically THF or diethyl ether), or on the surface of the magnesium metal.[2] The magnesium turnings may also be passivated by an oxide layer.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Activate the magnesium turnings before use, either by crushing them physically or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[2]
-
-
Low Yield of Aldehyde: The formylation step using DMF can be inefficient.
-
Cause: The initially formed tetrahedral intermediate can be unstable. Additionally, the Grignard reagent can add twice to the formylating agent or react with itself (Wurtz coupling).
-
Solution: Add the Grignard reagent slowly to a cold solution (-78 °C to 0 °C) of DMF.[4] After the reaction, a careful acidic workup is required to hydrolyze the intermediate to the aldehyde.
-
-
Complex Product Mixture: The presence of unreacted starting material, biphenyl derivatives (from Wurtz coupling), and other byproducts complicates purification.
-
Solution: Optimize reaction stoichiometry and temperature control. Purification via vacuum distillation or column chromatography is typically necessary.
-
Q3: Why is direct formylation of thioanisole not a viable route for synthesizing the 3-isomer?
A3: Direct formylation methods like the Vilsmeier-Haack reaction are generally not suitable for producing this compound.[5][6][7]
-
Directing Effects: The methylthio (-SCH₃) group is an ortho-, para-directing group in electrophilic aromatic substitution. This means that electrophiles (like the Vilsmeier reagent) will preferentially add to the positions ortho (2- and 6-) and para (4-) to the methylthio group.[5]
-
Outcome: A Vilsmeier-Haack reaction on thioanisole will predominantly yield 4-(Methylthio)benzaldehyde, with a smaller amount of the 2-isomer. The desired 3-isomer (meta-product) will be formed in negligible quantities, if at all.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable synthesis routes for this compound?
A1: The two most industrially viable routes are:
-
Nucleophilic Aromatic Substitution: Starting from a 3-halobenzaldehyde (e.g., 3-chlorobenzaldehyde) and reacting it with a methylthiolate salt. This route benefits from relatively inexpensive starting materials.
-
Organometallic Formylation: This involves preparing an organometallic reagent from 3-bromothioanisole (via Grignard or organolithium formation) and quenching it with a formylating agent like N,N-dimethylformamide (DMF).[4] This method often provides good yields but requires stricter control over reaction conditions.
Q2: What are the primary safety concerns when synthesizing this compound?
A2: Key safety issues are linked to the reagents used:
-
Thiols and Thiolates: Reagents like sodium thiomethoxide and its precursors are malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Organometallic Reagents: Grignard reagents and especially organolithium reagents can be pyrophoric (ignite spontaneously in air). They react violently with water.[2][8] Strict anhydrous and inert atmosphere techniques are mandatory.
-
Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides. They should never be distilled to dryness.
Q3: How can I purify the final product on a large scale?
A3: For scalable purification of this compound, the following methods are recommended:
-
Vacuum Distillation: This is the most common and cost-effective method for purifying liquids on a large scale. This compound has a relatively high boiling point, making distillation under reduced pressure ideal to prevent thermal degradation.[9]
-
Sodium Bisulfite Extraction: If the crude product is contaminated with a starting aldehyde (e.g., 3-chlorobenzaldehyde), washing with a sodium bisulfite solution can selectively remove the aldehyde impurity.[1]
-
Crystallization: If the product is a solid at a certain temperature or if a suitable solvent system can be found, crystallization can be an effective purification method.
Q4: Which analytical techniques are best for confirming product identity and purity?
A4: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for confirming the presence of key functional groups, such as the aldehyde carbonyl stretch (~1700 cm⁻¹) and C-S bond vibrations.
Data Presentation
The following table summarizes and compares the two primary scalable synthesis routes.
| Parameter | Route A: Nucleophilic Substitution | Route B: Organometallic (Grignard) |
| Starting Materials | 3-Chlorobenzaldehyde, Sodium Thiomethoxide | 3-Bromothioanisole, Magnesium, DMF |
| Typical Solvent | DMF, NMP, DMSO | Diethyl Ether, THF (anhydrous) |
| Reaction Temperature | 100 - 160 °C | 0 - 66 °C (reflux) |
| Key Challenges | Slow reaction rates, high temperatures | Strict anhydrous/inert conditions required |
| Scalability Pros | Uses lower-cost starting materials | Generally higher yielding |
| Scalability Cons | Potential for thermal degradation, solvent removal | Handling of pyrophoric reagents |
| Typical Yield | 50 - 70% | 70 - 90% |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on the reaction of 3-chlorobenzaldehyde with sodium thiomethoxide.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Reagents: Charge the flask with N,N-dimethylformamide (DMF, 10 volumes). Add 3-chlorobenzaldehyde (1.0 eq).
-
Reaction: Begin stirring and add sodium thiomethoxide (1.2 eq) portion-wise to the solution.
-
Heating: Heat the reaction mixture to 120-140 °C and maintain for 8-12 hours, monitoring the reaction progress by GC or TLC.
-
Workup: Cool the mixture to room temperature and pour it into a larger volume of water.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers. Wash sequentially with water and then brine to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis via Grignard Reagent
This protocol outlines the formation of this compound from 3-bromothioanisole.[3][10]
-
Setup: Assemble a three-necked flask (oven-dried and cooled under nitrogen) with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
Grignard Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Addition: Add a solution of 3-bromothioanisole (1.0 eq) in anhydrous diethyl ether dropwise from the funnel at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 1-2 hours to ensure full conversion.
-
Formylation: In a separate flask under nitrogen, prepare a solution of N,N-dimethylformamide (DMF, 1.5 eq) in anhydrous diethyl ether and cool it to 0 °C in an ice bath.
-
Quenching: Slowly add the prepared Grignard reagent to the cold DMF solution via cannula or dropping funnel. Maintain the temperature below 10 °C. Stir for 2-3 hours after addition is complete.
-
Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred, cold (0 °C) solution of aqueous HCl (e.g., 1 M).
-
Extraction & Purification: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude oil by vacuum distillation.
Visualizations
Caption: Key scalable synthesis pathways to this compound.
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Grignard Reagents [chemed.chem.purdue.edu]
- 9. lookchem.com [lookchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing oxidation of the methylthio group during reaction
Technical Support Center: Methylthio Group Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted oxidation of methylthio (-SCH₃) groups during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is methylthio group oxidation and why is it a concern?
The methylthio group, found in molecules like the amino acid methionine, contains a sulfur atom that is highly susceptible to oxidation.[1] This process converts the thioether first into a sulfoxide (-SOCH₃) and then potentially into a sulfone (-SO₂CH₃).[1][2] This transformation is a significant concern because it alters the physicochemical properties of the molecule, such as polarity and solubility, which can lead to inaccurate experimental results, loss of biological activity, and the formation of unwanted byproducts.[1][2] In pharmaceutical development, unintended oxidation can affect a drug's efficacy, metabolism, and safety profile.[2]
Q2: What are the primary causes of methylthio group oxidation during experiments?
Several factors can promote the oxidation of methylthio groups:
-
Exposure to Atmospheric Oxygen: Prolonged contact with air can be sufficient to cause oxidation, especially during long reaction times or sample preparation.[1]
-
Presence of Oxidizing Agents: Many common laboratory reagents are oxidative and can affect the methylthio group if not used selectively.[1] Even mild oxidants can be problematic.
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of oxidation.[1][3]
-
Metal Contaminants: Trace amounts of metal ions, such as iron, can catalyze oxidation reactions.[4] For example, the corrosion of stainless steel containers can release iron ions that catalyze methionine oxidation.[4]
-
Acidic Conditions: Strong acids, particularly during cleavage steps in solid-phase peptide synthesis (SPPS), can promote side reactions, including oxidation.[3]
Q3: How can I prevent or minimize oxidation of the methylthio group?
Preventing oxidation involves a combination of controlling reaction conditions and using specific additives. Key strategies include:
-
Inert Atmosphere: Conducting reactions under an inert atmosphere, such as nitrogen or argon, and using degassed solvents can significantly reduce oxidation from atmospheric oxygen.[5]
-
Use of Antioxidants/Scavengers: Adding antioxidants or scavengers to the reaction mixture can neutralize reactive oxygen species or other oxidizing agents.[4] In peptide synthesis, triphenylphosphine (PPh₃) and triisopropylsilane (TIS) are used in cleavage cocktails to prevent oxidation and other side reactions.[3]
-
Careful Reagent Selection: Choose reagents and reaction conditions that are compatible with the methylthio group. For selective oxidation of other functional groups, milder reagents and careful control of stoichiometry are crucial to avoid over-oxidation of the sulfur atom.[6][7]
-
Temperature Control: Perform reactions at the lowest effective temperature to slow the rate of potential oxidation.[1][8]
-
Use of Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can sequester metal ions.[5]
Q4: Are there specific methods for protecting methionine-containing peptides?
Yes, the oxidation of methionine residues is a well-documented issue in peptide chemistry.[3] Specialized cleavage cocktails have been developed to address this. A highly effective solution involves using a mixture of trifluoroacetic acid (TFA), anisole, trimethylsilyl chloride (TMSCl), dimethyl sulfide (Me₂S), and a small amount of triphenylphosphine (PPh₃).[3] This combination was shown to eradicate oxidation and minimize other side reactions like S-alkylation.[3]
Q5: Is it possible to reverse the oxidation of a methylthio group?
Reversing oxidation is challenging. While methionine sulfoxide can be reduced back to methionine in biological systems by specific enzymes (methionine sulfoxide reductases), this is not a practical solution for typical sample preparation.[1][3] Standard laboratory reducing agents like DTT or TCEP are generally ineffective at reducing stable methionine sulfoxide.[1] The reduction of sulfones back to thioethers is even more difficult.[9] Therefore, prevention is the most critical strategy.[1]
Troubleshooting Guide
| Problem Statement | Potential Cause(s) | Recommended Solution(s) |
| Oxidation to sulfoxide/sulfone is observed despite running the reaction under an inert atmosphere. | The substrate is highly sensitive; trace oxygen may still be present. Reagents or solvents may contain peroxide impurities. Metal catalysis from glassware or equipment. | Use rigorously degassed solvents (e.g., via freeze-pump-thaw cycles). Add a scavenger like triphenylphosphine (PPh₃) or an antioxidant to the reaction mixture.[3] Use a chelating agent such as EDTA to sequester trace metals.[5] |
| Significant formation of the sulfone (-SO₂CH₃) byproduct when targeting the sulfoxide (-SOCH₃). | Over-oxidation due to excess oxidant, prolonged reaction time, or elevated temperature. The oxidant used is too strong or non-selective. | Carefully control the stoichiometry, using only a slight excess (e.g., 1.1 equivalents) of the oxidant.[2][6] Add the oxidant slowly at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC or LC-MS.[2] Choose a milder, more selective oxidant. |
| During peptide cleavage, mass spectrometry shows peaks corresponding to the oxidized peptide (Met(O)). | The cleavage cocktail lacks effective scavengers. Exposure to air during workup. | Use an optimized cleavage cocktail containing scavengers. A recommended mixture is TFA/Anisole/TMSCl/Me₂S with 1 mg/mL of PPh₃.[3] Work quickly during post-cleavage steps to minimize air exposure. |
| Low yield in a reaction involving a methylthio-containing compound. | The methylthio group is participating in side reactions or is being cleaved. Reaction conditions are too harsh. | Screen for milder reaction conditions (lower temperature, less reactive reagents).[10] Ensure the pH is appropriate, as strong acids can sometimes promote C-S bond cleavage.[10] If performing a nucleophilic aromatic substitution, ensure the solvent is aprotic (e.g., DMF, DMSO) to avoid solvent competition.[10][11] |
Comparison of Preventative Strategies
| Strategy | Primary Application | Key Advantages | Key Limitations |
| Inert Atmosphere & Degassed Solvents | General organic synthesis, handling of sensitive reagents. | Simple to implement, avoids introducing additional reagents that may complicate purification. | May be insufficient for highly susceptible substrates or long reaction times.[1][5] |
| Antioxidant Additives (e.g., L-Methionine, Sodium Thiosulfate) | Sample preparation for analysis, protein formulations. | Very effective at scavenging free radicals and reactive oxygen species.[1][4] Stoichiometric amounts can be sufficient.[4] | Introduces an additional substance into the mixture. Not universally applicable to all synthetic reactions. |
| Scavengers in Peptide Cleavage (e.g., PPh₃, TIS, Me₂S) | Solid-Phase Peptide Synthesis (SPPS) final cleavage. | Specifically designed to prevent acid-catalyzed oxidation and alkylation of sensitive residues like Met and Cys.[3] Highly effective, can reduce side products significantly (e.g., from 20% to 5%).[3] | Specific to acidic cleavage conditions in SPPS. |
| Careful Control of Oxidants (Stoichiometry, Temp.) | Selective oxidation reactions (e.g., sulfide to sulfoxide). | Allows for the desired oxidation to occur while minimizing over-oxidation to the sulfone.[6] | Requires careful optimization and close monitoring of the reaction.[2][6] Less of a preventative and more of a control measure. |
| Use of Protecting Groups | Multi-step synthesis where the thioether is incompatible with upcoming steps. | Can offer robust protection against a wide range of reagents. | Cleavage of thioether protecting groups can be problematic and require harsh conditions, potentially compromising other functional groups.[12] |
Key Experimental Protocols
Protocol 1: Prevention of Methionine Oxidation During SPPS Cleavage
This protocol is designed to prevent the oxidation of methionine residues during the final acidolytic cleavage of a peptide from its solid support.[3]
Materials:
-
Peptide-bound resin
-
Cleavage Solution: Trifluoroacetic acid (TFA)/Anisole/Trimethylsilyl chloride (TMSCl)/Dimethyl sulfide (Me₂S) in a ratio of 85:5:5:5 (v/v/v/v).
-
Triphenylphosphine (PPh₃)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Prepare the cleavage solution. For every 1 mL of the TFA mixture, dissolve 1 mg of triphenylphosphine (PPh₃).
-
Place the peptide-bound resin in a suitable reaction vessel.
-
Add the prepared cleavage solution to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet again with cold ether, and dry the final product under vacuum.
Protocol 2: General Procedure for Minimizing Oxidation During Sample Preparation
This protocol describes the use of an antioxidant to protect susceptible analytes, such as those containing methionine, from oxidation during sample preparation for quantitative analysis.[1]
Materials:
-
Sample containing the methylthio compound
-
L-Methionine (unlabeled)
-
High-purity, degassed water
-
Sample diluent or buffer (degassed)
Procedure:
-
Prepare Antioxidant Stock: Prepare a 100 mM stock solution of L-Methionine in degassed, high-purity water. Ensure it is fully dissolved.
-
Spike Solvents: Add the L-Methionine stock solution to your sample diluent or buffer to achieve a final concentration of 10-20 mM. For example, add 1 mL of the 100 mM L-Methionine stock to 9 mL of buffer for a final concentration of 10 mM.
-
Mix Thoroughly: Vortex the final buffer to ensure the antioxidant is homogeneously mixed.
-
Sample Handling: Use this antioxidant-spiked buffer for all sample dilution and preparation steps. Keep samples cool and minimize their exposure to air and light throughout the process.
Protocol 3: Selective Oxidation of a Sulfide to a Sulfoxide with H₂O₂
This protocol outlines a method for the selective oxidation of a sulfide to a sulfoxide, minimizing over-oxidation to the sulfone by controlling reaction conditions.[13]
Materials:
-
Sulfide substrate
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
4 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the sulfide substrate (e.g., 2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (4 mmol, 2 equivalents for selective oxidation to sulfoxide) to the solution while stirring at room temperature. For more sensitive substrates, cooling to 0 °C is recommended.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid the formation of the sulfone byproduct.
-
Once the starting material is consumed, carefully neutralize the resulting solution with 4 M aqueous NaOH.
-
Extract the product with dichloromethane (e.g., 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Visual Workflow for Preventing Methylthio Oxidation
The following diagram illustrates a logical workflow for diagnosing and preventing the unwanted oxidation of a methylthio group during a chemical reaction.
Caption: Decision workflow for troubleshooting methylthio group oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for 3-(Methylthio)benzaldehyde Condensation Reactions
Welcome to the technical support center for catalyst selection in condensation reactions involving 3-(Methylthio)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and answers to frequently asked questions related to your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of this compound with active methylene compounds.
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Low or No Product Yield | 1. Inactive or Inappropriate Catalyst: The chosen catalyst may not be basic or acidic enough to facilitate the reaction under the current conditions. For Knoevenagel condensations, a weak base is typically required.[1] 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Presence of Water: For some catalysts, the presence of water can inhibit the reaction. | 1. Catalyst Screening: Test a range of catalysts with varying strengths (see Catalyst Selection FAQ below). For Knoevenagel reactions, consider catalysts like piperidine, ammonium acetate, or DBU. 2. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). 3. Extend Reaction Time: Continue the reaction for a longer duration, monitoring periodically by TLC. 4. Anhydrous Conditions: If using a water-sensitive catalyst, ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products/Side Reactions | 1. Self-Condensation of the Active Methylene Compound: If a strong base is used, the active methylene compound may react with itself.[2] 2. Oxidation of the Methylthio Group: The sulfur atom in the methylthio group may be susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts/reagents. 3. Side Reactions of the Aldehyde: Aldehydes can undergo various side reactions, such as Cannizzaro reaction in the presence of a strong base. | 1. Use a Weaker Base: Employ a milder base such as ammonium acetate or a secondary amine like piperidine to minimize self-condensation.[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider using milder reaction conditions (lower temperature, shorter reaction time). 3. Optimize Stoichiometry and Addition Order: Use a slight excess of the aldehyde or add the active methylene compound slowly to the reaction mixture containing the aldehyde and catalyst. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Low-Melting Solid: The product may not readily crystallize from the reaction mixture. 2. Contamination with Starting Materials: Unreacted starting materials may co-elute with the product during chromatography. | 1. Alternative Work-up: If the product does not precipitate upon cooling or addition of a non-solvent, consider extraction followed by column chromatography. 2. Optimize Chromatography Conditions: Use a different solvent system or a gradient elution to improve the separation of the product from the starting materials. Recrystallization from a suitable solvent system can also be effective for purification. |
Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions for this compound?
A1: The most common and synthetically useful condensation reactions for this compound are the Knoevenagel and Claisen-Schmidt condensations.
-
Knoevenagel Condensation: This reaction involves the condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The product is typically an α,β-unsaturated compound.
-
Claisen-Schmidt Condensation: This is a type of aldol condensation where this compound reacts with a ketone or another aldehyde containing an α-hydrogen in the presence of a base.[3]
Q2: How does the methylthio group affect catalyst selection and reaction conditions?
A2: The methylthio (-SCH3) group is an electron-donating group. This can influence the reactivity of the aldehyde. Generally, electron-donating groups can make the aldehyde carbonyl carbon less electrophilic. However, for Knoevenagel condensations, aldehydes with electron-donating groups have been shown to produce products in excellent yields. The sulfur atom in the methylthio group could potentially interact with certain metal-based catalysts, so catalyst screening is important.
Q3: What are some recommended catalysts for the Knoevenagel condensation of this compound with malononitrile?
A3: While specific data for this compound is limited in readily available literature, based on reactions with other substituted benzaldehydes, the following catalysts are excellent starting points:
-
Ammonium Acetate: A mild and effective catalyst, often used under solvent-free or microwave conditions.[1]
-
Piperidine: A commonly used secondary amine catalyst for Knoevenagel condensations.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base that can be very effective.
-
Basic Ionic Liquids or Solid-Supported Bases: These can offer advantages in terms of recyclability and ease of work-up.
Q4: Can I perform this reaction under "green" or environmentally friendly conditions?
A4: Yes, several green chemistry approaches have been successfully applied to Knoevenagel condensations. These include:
-
Solvent-free reactions: Grinding the reactants with a solid catalyst or heating the neat mixture.
-
Aqueous media: Using water as a solvent, sometimes with a co-solvent or a phase-transfer catalyst.
-
Microwave or Ultrasound Irradiation: These methods can significantly reduce reaction times and improve yields.[1]
Data Presentation
The following tables summarize typical catalysts and conditions for Knoevenagel and Claisen-Schmidt condensations of benzaldehydes, which can be used as a starting point for optimizing the reaction of this compound.
Table 1: Catalyst Comparison for Knoevenagel Condensation of Benzaldehydes with Active Methylene Compounds
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ammonium Acetate | Malononitrile | Solvent-free (Ultrasound) | Room Temp. | 5-7 min | High | [1] |
| Piperidine | Ethyl Cyanoacetate | Ethanol | Reflux | 2-4 h | ~85 | General |
| DBU/H₂O complex | Ethyl Cyanoacetate | Neat | Room Temp. | 5 min | 95 | [4] |
| [HyEtPy]Cl–H₂O–DABCO | Ethyl Cyanoacetate | Water | 80 | 5-40 min | 83-99 | [5][6] |
| Alum (KAl(SO₄)₂·12H₂O) | Malononitrile | Water | Room Temp. | 15-20 min | 90-96 | [7] |
Table 2: Conditions for Claisen-Schmidt Condensation of Benzaldehydes with Ketones
| Ketone | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetone | 10% NaOH | Ethanol | Room Temp. | 20 min | High | [8] |
| Cyclohexanone | NaOH | Solvent-free | Not specified | Not specified | High | [3] |
| Various | Basic Polyionic Resin | Solvent-free | 45 | Not specified | 82-94 |
Experimental Protocols
General Protocol for Knoevenagel Condensation with Malononitrile using Ammonium Acetate
This protocol is adapted from a general procedure for the synthesis of benzylidenemalononitriles.[1]
-
In a suitable flask, combine this compound (1 mmol) and malononitrile (1 mmol).
-
Add a catalytic amount of ammonium acetate (e.g., 0.1-0.2 mmol).
-
The reaction can be performed solvent-free with stirring at room temperature or with gentle heating. Alternatively, the mixture can be subjected to microwave or ultrasound irradiation for a few minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can often be isolated by adding water or a non-polar solvent like hexane to induce precipitation.
-
Collect the solid product by filtration and wash with cold water or hexane.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Claisen-Schmidt Condensation with Acetone using NaOH
This protocol is a general method for the synthesis of dibenzalacetone derivatives and can be adapted for a mono-condensation.[8]
-
In a flask, dissolve this compound (1 mmol) and acetone (0.5 mmol for mono-condensation, 1 mmol for di-condensation) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) with stirring.
-
Continue stirring in the ice bath for a specified time (e.g., 30 minutes) or until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals thoroughly with cold water to remove any residual NaOH.
-
Recrystallize the crude product from a suitable solvent like hot ethanol to obtain the purified product.
Visualizations
Knoevenagel Condensation Workflow
Caption: A typical experimental workflow for Knoevenagel condensation.
Catalyst Selection Logic
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
Technical Support Center: 3-(Methylthio)benzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile aromatic aldehyde used in a variety of organic syntheses. Common reactions include:
-
Schiff Base Formation: Condensation reactions with primary amines to form imines (Schiff bases).[1]
-
Wittig Reaction: Olefination to form alkenes by reacting with phosphorus ylides.[2][3][4][5][6]
-
Oxidation: Conversion of the aldehyde group to a carboxylic acid. The methylthio group can also be oxidized to a sulfoxide or sulfone.[7][8][9][10]
-
Reduction: Reduction of the aldehyde to a primary alcohol.[11]
-
Grignard Reaction: Nucleophilic addition of a Grignard reagent to the carbonyl group to form a secondary alcohol.[12][13][14]
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is associated with certain hazards. It is important to handle it with appropriate safety measures. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Q3: How can I purify the product of a reaction involving this compound?
A3: Purification methods depend on the properties of the desired product. Common techniques include:
-
Column Chromatography: A widely used method for separating the product from byproducts and unreacted starting materials.[7][16]
-
Recrystallization: Effective for solid products to achieve high purity.
-
Distillation: Suitable for liquid products that are thermally stable.[17][18]
Q4: Can the methylthio group interfere with reactions involving the aldehyde?
A4: Yes, the methylthio group can influence the reactivity of the molecule. It is an electron-donating group, which can affect the electrophilicity of the carbonyl carbon. Additionally, the sulfur atom can be susceptible to oxidation, so care must be taken when using strong oxidizing agents if the methylthio group is to be preserved.[7]
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete ylide formation. | Ensure the base used (e.g., n-BuLi, NaH, KOtBu) is fresh and potent. Allow sufficient time for the ylide to form before adding the aldehyde.[3] |
| Unstable ylide. | For unstable ylides, it may be beneficial to generate the ylide in the presence of the aldehyde.[2] | |
| Poor electrophilicity of the aldehyde. | While the methylthio group is electron-donating, this compound is generally reactive enough. However, for particularly unreactive ylides, consider using a more reactive phosphonium salt. | |
| Difficult purification | Presence of triphenylphosphine oxide byproduct. | Triphenylphosphine oxide can often be removed by precipitation from a nonpolar solvent like hexane or ether, followed by filtration.[19] Column chromatography is also effective.[19] |
Grignard Reaction Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Presence of water or protic solvents. | Grignard reagents are highly reactive with protic sources. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Impure magnesium. | Use high-purity magnesium turnings and consider activating them with a small crystal of iodine or 1,2-dibromoethane.[20] | |
| Side reactions. | A common side reaction is the reduction of the aldehyde to the corresponding alcohol.[12] | |
| Formation of a white precipitate during work-up | Magnesium salts. | The acidic work-up (e.g., with aqueous NH4Cl or dilute HCl) is designed to dissolve these salts.[20] Ensure enough aqueous acid is added to fully quench the reaction and dissolve the salts. |
Oxidation Reaction Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Over-oxidation of the methylthio group | Oxidizing agent is too strong or reaction conditions are too harsh. | To selectively oxidize the aldehyde to a carboxylic acid without affecting the methylthio group, use milder oxidizing agents. If oxidation of the sulfur is desired, use controlled amounts of oxidants like sodium periodate (1.1 eq for sulfoxide, >2.2 eq for sulfone).[7] |
| Incomplete reaction | Insufficient amount of oxidizing agent. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, add more oxidizing agent in portions. |
| Difficult work-up | Presence of residual oxidant. | For reactions using peroxide-based oxidants, the work-up should include a quenching step with a reducing agent like sodium thiosulfate.[7] |
Experimental Protocols
General Aqueous Work-up Protocol
This protocol is a general procedure for the work-up of many organic reactions.[21][22]
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or dilute acid/base).
-
Dilution: Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Extraction: Transfer the mixture to a separatory funnel. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.
-
Washing: Drain the aqueous layer. Wash the organic layer with water, followed by a brine solution to help remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Work-up for Aldehyde Removal using Sodium Bisulfite
This procedure is useful for purifying a reaction mixture by removing unreacted this compound.[23]
-
Dissolve the crude reaction mixture in a water-miscible solvent like THF or methanol.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture.
-
Add an organic solvent (e.g., hexanes or a mixture of hexanes and dichloromethane) and more water.
-
Transfer the mixture to a separatory funnel and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
To recover the aldehyde, the aqueous layer can be basified with sodium hydroxide, and the aldehyde can then be extracted with an organic solvent.[23]
Quantitative Data
The following table summarizes representative yields for reactions analogous to those involving this compound. Actual yields will vary depending on the specific reaction conditions and substrates.
| Reaction Type | Product Type | Substrate | Reagents | Yield (%) | Reference |
| Carbonylation | 4-Methylthiobenzaldehyde | Thioanisole | CO, SZTA catalyst | 79.0 - 90.2 | [24] |
| Wittig Reaction | E/Z-alkene | Aldehyde | t-BuO2CCH=PPh3 | 78 (E), 6 (Z) | [5] |
| Acetal Formation | m-Nitrobenzaldehyde dimethylacetal | m-Nitrobenzaldehyde | Methanol, HCl | 76 - 85 | [18] |
| Grignard Reaction | 1-Phenylethanol | Benzaldehyde | CH3MgBr | ~57 (example calc) | [25] |
Visualizations
Experimental Workflows
References
- 1. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]
- 2. reddit.com [reddit.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistryconnected.com [chemistryconnected.com]
- 14. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 15. This compound | 73771-35-4 [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. EP0275489A1 - Benzaldehyde derivatives, their preparation and application - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 21. How To Run A Reaction [chem.rochester.edu]
- 22. youtube.com [youtube.com]
- 23. Workup [chem.rochester.edu]
- 24. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]
- 25. Solved The following questions deal with the reaction of | Chegg.com [chegg.com]
Technical Support Center: Characterization of Impurities in 3-(Methylthio)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)benzaldehyde. It offers detailed methodologies for identifying and characterizing potential impurities that may be present in samples due to synthesis, storage, or degradation.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound samples.
FAQ 1: What are the most common impurities I should expect in my this compound sample?
Common impurities can be categorized by their origin:
-
Process-Related Impurities: These arise from the synthetic route used to produce this compound.
-
Unreacted Starting Materials: Depending on the synthesis method, these may include 3-chlorobenzaldehyde, thioanisole, or 3-(methylthio)toluene.
-
Intermediates: Incomplete oxidation of 3-(methylthio)benzyl alcohol can result in its presence as an impurity.
-
Byproducts: Over-oxidation during synthesis can lead to the formation of 3-(methylthio)benzoic acid. Isomeric impurities, such as 2-(methylthio)benzaldehyde and 4-(methylthio)benzaldehyde, may also be present.
-
-
Degradation Products: These form over time due to exposure to air, light, or moisture.
-
Oxidation Products: The methylthio group is susceptible to oxidation, forming 3-(methylsulfinyl)benzaldehyde (the sulfoxide) and further to 3-(methylsulfonyl)benzaldehyde (the sulfone). The aldehyde group can also oxidize to 3-(methylthio)benzoic acid.
-
Hydrolysis Products: While less common for the aldehyde itself under neutral conditions, impurities or catalysts could promote reactions involving water.
-
Troubleshooting 1: I see an unexpected peak in my GC-MS analysis. How can I identify it?
An unexpected peak in your gas chromatography-mass spectrometry (GC-MS) analysis can be identified by following a systematic workflow.
Workflow for Identifying Unknown Peaks in GC-MS:
Caption: Workflow for identifying unknown peaks in GC-MS analysis.
Step-by-step guidance:
-
Retention Time (RT) Comparison: Compare the retention time of the unknown peak with the retention times of known potential impurities listed in Table 2 .
-
Mass Spectrum Analysis:
-
Molecular Ion (M+): Look for the molecular ion peak. For this compound, the M+ is at m/z 152. An M+ of 168 could indicate an oxidation product (sulfoxide), while 184 would suggest the sulfone.
-
Fragmentation Pattern: Analyze the fragmentation pattern for characteristic losses. For example, the loss of a methyl group (-CH3, 15 Da) or a thio group (-SH, 33 Da) can be indicative of a methylthio compound. The presence of a fragment at m/z 135 is common for methylthiobenzaldehyde isomers due to the loss of the methyl group.
-
Troubleshooting 2: My HPLC chromatogram shows a new peak after my sample has been stored for a while. What could it be?
A new peak appearing in the High-Performance Liquid Chromatography (HPLC) chromatogram upon storage is likely a degradation product.
Logical Tree for Degradation Product Identification:
Caption: Decision tree for identifying degradation products in HPLC.
Explanation:
-
Polarity Assessment: In reverse-phase HPLC, more polar compounds elute earlier. Oxidation of the methylthio group to a sulfoxide or sulfone, or the aldehyde to a carboxylic acid, increases polarity.
-
Likely Candidates:
-
3-(Methylsulfinyl)benzaldehyde (Sulfoxide): A common first oxidation product.
-
3-(Methylsulfonyl)benzaldehyde (Sulfone): Further oxidation of the sulfoxide.
-
3-(Methylthio)benzoic Acid: Oxidation of the aldehyde group.
-
-
Confirmation: The identity of the new peak should be confirmed using a mass spectrometer coupled to the HPLC (LC-MS) or by synthesizing the suspected impurity and comparing its retention time.
Quantitative Data Summary
The following tables summarize the key analytical data for this compound and its potential impurities.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| 3-(Methylthio)benzyl alcohol | C₈H₁₀OS | 154.23 | Process (Incomplete Oxidation) | |
| 3-(Methylthio)benzoic acid | C₈H₈O₂S | 168.21 | Process (Over-oxidation), Degradation | |
| 3-(Methylsulfinyl)benzaldehyde | C₈H₈O₂S | 168.21 | Degradation (Oxidation) | |
| 3-(Methylsulfonyl)benzaldehyde | C₈H₈O₃S | 184.21 | Degradation (Oxidation) | |
| Thioanisole | C₇H₈S | 124.21 | Process (Starting Material) | |
| 4-(Methylthio)benzaldehyde | C₈H₈OS | 152.21 | Process (Isomeric Impurity) |
Table 2: Typical Chromatographic and Spectroscopic Data
| Compound | Typical GC RRT¹ | Key Mass Fragments (m/z) | ¹H NMR (δ, ppm, CDCl₃)² | ¹³C NMR (δ, ppm, CDCl₃)² |
| This compound | 1.00 | 152, 151, 137, 124, 109 | 9.95 (s, 1H), 7.75-7.30 (m, 4H), 2.52 (s, 3H) | 192.1, 139.5, 137.2, 130.1, 129.3, 127.8, 125.4, 15.4 |
| 3-(Methylthio)benzyl alcohol | ~0.95 | 154, 139, 121, 91 | 7.30-7.10 (m, 4H), 4.68 (s, 2H), 2.48 (s, 3H) | 141.5, 138.8, 129.1, 127.2, 125.8, 124.9, 64.8, 15.7 |
| 3-(Methylthio)benzoic acid | ~1.10 | 168, 151, 123 | 10.5 (br s, 1H), 7.95-7.35 (m, 4H), 2.53 (s, 3H) | 171.8, 139.2, 137.5, 134.1, 129.8, 128.9, 127.2, 15.6 |
| 3-(Methylsulfinyl)benzaldehyde | >1.1 (polar) | 168, 153, 139, 121 | 10.05 (s, 1H), 8.10-7.60 (m, 4H), 2.75 (s, 3H) | 191.5, 148.1, 137.8, 131.2, 130.5, 124.3, 122.1, 44.1 |
| 3-(Methylsulfonyl)benzaldehyde | >1.1 (polar) | 184, 169, 121, 91 | 10.12 (s, 1H), 8.40-7.80 (m, 4H), 3.08 (s, 3H) | 190.8, 141.5, 138.2, 135.1, 130.9, 130.4, 128.2, 44.6 |
| Thioanisole | ~0.80 | 124, 109, 91, 77 | 7.35-7.15 (m, 5H), 2.48 (s, 3H) | 138.7, 129.0, 126.8, 125.1, 15.8 |
| 4-(Methylthio)benzaldehyde | ~1.02 | 152, 151, 137, 124, 109 | 9.92 (s, 1H), 7.77 (d, 2H), 7.32 (d, 2H), 2.54 (s, 3H) | 191.3, 147.9, 132.9, 130.0, 125.2, 14.7 |
¹Relative Retention Time (RRT) is approximate and can vary based on the specific GC method. ²NMR data are estimated based on spectral data of similar compounds and chemical shift predictions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Injector: Splitless mode, 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the separation and quantification of a wider range of impurities, including non-volatile and thermally labile compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile/water (50:50).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information for the identification of unknown impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to elucidate the structure of unknown impurities by establishing connectivity between protons and carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is useful for identifying the functional groups present in the sample.
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: A thin film of the liquid sample can be placed between two NaCl or KBr plates.
-
Data Acquisition: Typically in the range of 4000-400 cm⁻¹.
-
Key Absorptions for this compound:
-
~3060 cm⁻¹ (aromatic C-H stretch)
-
~2820 and ~2720 cm⁻¹ (aldehyde C-H stretch, Fermi doublet)
-
~1700 cm⁻¹ (strong, sharp C=O stretch of the aldehyde)
-
~1580 and ~1470 cm⁻¹ (aromatic C=C stretches)
-
~690 cm⁻¹ (C-S stretch)
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the complete characterization of impurities in a this compound sample.
Caption: A comprehensive workflow for impurity characterization.
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Methylthio)benzaldehyde and 4-(Methylthio)benzaldehyde
For researchers, scientists, and professionals in drug development, understanding the subtle differences in the reactivity of isomeric starting materials is crucial for optimizing synthetic routes and designing novel molecular entities. This guide provides an objective comparison of the chemical reactivity of 3-(Methylthio)benzaldehyde and 4-(Methylthio)benzaldehyde, supported by an analysis of their electronic properties and including a general experimental protocol for a common synthetic transformation.
The position of the methylthio (-SCH3) group on the benzaldehyde ring significantly influences the electrophilicity of the carbonyl carbon, leading to notable differences in the reactivity of the two isomers. The interplay of inductive and resonance effects governs these differences.
Electronic Effects and Predicted Reactivity
The reactivity of the aldehyde group in substituted benzaldehydes towards nucleophiles is largely determined by the electron density at the carbonyl carbon. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.
-
4-(Methylthio)benzaldehyde (para-isomer): In the para position, the methylthio group can exert both an inductive effect and a resonance effect. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the sulfur atom can be delocalized into the benzene ring through resonance (+R effect), which is an electron-donating effect. This resonance effect directly counteracts the electron-withdrawing nature of the aldehyde group, thereby decreasing the partial positive charge on the carbonyl carbon and reducing its reactivity towards nucleophiles.
-
This compound (meta-isomer): When the methylthio group is in the meta position, its ability to donate electrons to the carbonyl group via resonance is negligible. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect (-I) of the sulfur atom. This effect withdraws electron density from the benzene ring, leading to a relative increase in the electrophilicity of the carbonyl carbon compared to the para-isomer.
Based on these electronic considerations, This compound is predicted to be more reactive towards nucleophiles than 4-(Methylthio)benzaldehyde.
Quantitative Comparison of Electronic Effects
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) reflects the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which generally accelerates reactions with nucleophiles, while a negative σ value signifies an electron-donating group, which tends to slow down such reactions.
| Isomer | Substituent Position | Hammett Constant (σ) | Predicted Effect on Reactivity Towards Nucleophiles |
| This compound | meta | σm = +0.15 | Electron-withdrawing, rate-accelerating |
| 4-(Methylthio)benzaldehyde | para | σp = 0.00 | Neutral/weakly electron-donating by resonance, rate-decelerating relative to the meta-isomer |
The positive σm value for the meta-methylthio group confirms its electron-withdrawing character, which is expected to increase the reactivity of the aldehyde. The σp value of zero for the para-methylthio group suggests that the electron-donating resonance and electron-withdrawing inductive effects largely cancel each other out in the ground state. However, in reactions involving the carbonyl group, the resonance effect is expected to play a more significant role, leading to a deactivation compared to the meta-isomer.
Experimental Protocol: Comparative Wittig Reaction
The Wittig reaction, which converts an aldehyde to an alkene, is a suitable reaction to experimentally compare the reactivity of the two isomers. A higher reaction rate or yield under identical conditions would indicate greater reactivity of the aldehyde.
Objective: To compare the reactivity of this compound and 4-(Methylthio)benzaldehyde in a Wittig reaction with benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
4-(Methylthio)benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexanes for TLC and column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
To this suspension, slowly add a solution of benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the deep red color of the ylide indicates its successful generation.
-
Wittig Reaction: Prepare two separate reaction flasks. To each flask, add a solution of either this compound (1.0 equivalent) or 4-(Methylthio)benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool both aldehyde solutions to 0 °C.
-
To each flask, slowly add half of the prepared ylide solution.
-
Allow the reactions to stir at room temperature.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 15 minutes). The disappearance of the aldehyde spot and the appearance of the alkene product spot will indicate the reaction's progress. Use a suitable mobile phase (e.g., 10% ethyl acetate in hexanes) and visualize the spots under UV light.
-
Work-up and Isolation: Once the reactions are complete (as determined by TLC), quench both reaction mixtures by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to isolate the respective stilbene products.
-
Analysis: Determine the yield of the purified product for each reaction. Analyze the products by 1H NMR and 13C NMR to confirm their structure.
Expected Outcome: Based on the electronic effects, the reaction with this compound is expected to proceed at a faster rate and potentially give a higher yield in the same amount of time compared to the reaction with 4-(Methylthio)benzaldehyde.
Visualizing the Electronic Effects on Reactivity
The following diagram illustrates the differing electronic influences of the methylthio group in the meta and para positions on the electrophilicity of the aldehyde.
Caption: Comparison of electronic effects in the two isomers.
Conclusion
The positional isomerism of the methylthio group on the benzaldehyde ring leads to a distinct difference in the chemical reactivity of this compound and 4-(Methylthio)benzaldehyde. The predominantly inductive electron-withdrawing effect of the meta-substituent renders this compound more electrophilic and thus more reactive towards nucleophilic attack. Conversely, the resonance electron-donating effect of the para-substituent in 4-(Methylthio)benzaldehyde deactivates the carbonyl group towards nucleophiles. This fundamental understanding is critical for selecting the appropriate isomer and optimizing reaction conditions in the synthesis of more complex molecules for pharmaceutical and other applications.
A Comparative Spectroscopic Analysis of 3-(Methylthio)benzaldehyde and its Isomers
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical research and pharmaceutical development, the precise characterization of isomeric compounds is of paramount importance. Subtle variations in the substitution pattern on an aromatic ring can lead to significant differences in chemical reactivity, biological activity, and spectroscopic properties. This guide provides a comprehensive comparison of the spectroscopic profiles of 3-(Methylthio)benzaldehyde and its ortho- and para-isomers, 2-(Methylthio)benzaldehyde and 4-(Methylthio)benzaldehyde, respectively. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we can delineate the unique spectroscopic fingerprints that enable their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three (methylthio)benzaldehyde isomers. This data has been compiled from various sources and serves as a valuable reference for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) | Methyl Protons (s) |
| 2-(Methylthio)benzaldehyde | ~10.3 | ~7.2-7.9 | ~2.5 |
| This compound | ~9.9 | ~7.4-7.8 | ~2.5 |
| 4-(Methylthio)benzaldehyde | 9.92[1][2] | 7.77 (d, J=8.5 Hz), 7.32 (d, J=8.5 Hz)[1] | 2.54[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | C=O | Aromatic C-S | Aromatic C-CHO | Aromatic C-H | SCH₃ |
| 2-(Methylthio)benzaldehyde | ~192 | ~140 | ~135 | ~125-133 | ~15 |
| This compound | ~192 | ~140 | ~137 | ~126-135 | ~15 |
| 4-(Methylthio)benzaldehyde | 191.3[1] | 147.9[1] | 132.9[1] | 130.0, 125.2[1] | 14.7[1] |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | Aromatic C-H Stretch | Aldehyde C-H Stretch | C-S Stretch |
| 2-(Methylthio)benzaldehyde | ~1690-1705 | ~3000-3100 | ~2720, ~2820 | ~600-800 |
| This compound | ~1690-1705 | ~3000-3100 | ~2720, ~2820 | ~600-800 |
| 4-(Methylthio)benzaldehyde | ~1700[3] | ~3000-3100 | ~2730, ~2830 | ~600-800 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 2-(Methylthio)benzaldehyde | 152 | 151, 123, 91 |
| This compound | 152 | 151, 123, 91 |
| 4-(Methylthio)benzaldehyde | 152[4] | 151, 137, 109, 77[4] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were performed to compensate for the low natural abundance of the ¹³C isotope.[1]
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. The spectrum was typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced, and the resulting mass-to-charge ratios (m/z) of the ions were detected. The fragmentation pattern was analyzed to identify the molecular ion and key fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of the sample was prepared in a suitable UV-grade solvent (e.g., ethanol or cyclohexane). The UV-Vis spectrum was recorded using a spectrophotometer over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) was determined from the spectrum.
Visualization of Analytical Workflows
To facilitate a clear understanding of the comparative analysis process and the general experimental procedure, the following diagrams have been generated.
Caption: A logical workflow for the spectroscopic comparison of (methylthio)benzaldehyde isomers.
Caption: A general experimental workflow for the spectroscopic analysis of chemical compounds.
Conclusion
The spectroscopic data presented in this guide highlights the distinct characteristics of this compound and its isomers. While all three compounds share the same molecular formula and weight, their unique substitution patterns give rise to discernible differences in their NMR chemical shifts, IR vibrational modes, and mass spectral fragmentation patterns. This comparative guide serves as a valuable resource for the accurate identification and characterization of these important chemical intermediates in various scientific and industrial applications.
References
A Comparative Guide to the Biological Activity of 3-(Methylthio)benzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-(Methylthio)benzaldehyde and its structural isomers, 2-(Methylthio)benzaldehyde and 4-(Methylthio)benzaldehyde. Due to a scarcity of publicly available data on the biological activity of this compound, this guide focuses on the experimentally determined activities of its ortho- and para-substituted analogs as a means of predicting its potential therapeutic value and to highlight areas for future research. The primary biological activities explored include antioxidant, antimicrobial, and cytotoxic effects.
Executive Summary
Benzaldehyde derivatives containing a methylthio group have emerged as compounds of interest in medicinal chemistry. The position of the methylthio substituent on the benzene ring can significantly influence the biological profile of these molecules. While direct experimental data for this compound is limited, studies on its 2- and 4-analogs reveal a spectrum of activities, including promising antioxidant, antibacterial, and cytotoxic properties. This guide synthesizes the available quantitative data, details the experimental methodologies used to assess these activities, and provides visual representations of key experimental workflows and a relevant signaling pathway to aid in the design of future studies.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of benzaldehyde and its methylthio-substituted analogs. It is important to note the absence of specific data for this compound, representing a significant knowledge gap.
Table 1: Antioxidant Activity of Benzaldehyde Analogs
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzaldehyde | DPPH Radical Scavenging | >1000 | Ascorbic Acid | ~25-50 |
| 4-(Methylthio)benzaldehyde Schiff bases | DPPH Radical Scavenging | Varies (undisclosed) | - | - |
Note: Specific IC50 values for the antioxidant activity of 2- and 4-(Methylthio)benzaldehyde were not found in the reviewed literature, although their derivatives, particularly Schiff bases of the 4-isomer, are reported to possess antioxidant capabilities.[1]
Table 2: Antimicrobial Activity of Benzaldehyde Analogs
| Compound | Microorganism | MIC (µg/mL) |
| Benzaldehyde | Staphylococcus aureus | ≥1024[2] |
| 4-(Methylthio)benzaldehyde Schiff bases | E. coli, P. fluorescens, M. luteus, B. subtilis | Not specified[3] |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 (MIC50)[4] |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 (MIC50)[4] |
Note: While Schiff bases of 4-(Methylthio)benzaldehyde are reported to have antibacterial activity, specific MIC values were not provided in the cited literature.[3] Dihydroxybenzaldehyde data is included for structural comparison.
Table 3: Cytotoxic Activity of Substituted Benzaldehydes against Cancer Cell Lines
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | PBMC (Normal Cells) IC50 (µg/mL) |
| Doxorubicin (Reference) | 0.03 | 0.05 | 0.06 | 0.01 | > 5.00 |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | > 5.00 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | > 5.00 |
Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[5] Data for methylthio-substituted benzaldehydes was not available in this study but is an important area for future investigation. Benzaldehyde itself has been shown to have cytotoxic and apoptotic effects at concentrations of 10, 25, and 50 μg/mL on cultured human lymphocytes.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The decrease in absorbance is proportional to the concentration and activity of the antioxidant.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Preparation of Test Samples: The test compounds (this compound and its analogs) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compounds and the positive control. A blank sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin). Untreated cells serve as a negative control.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by benzaldehyde derivatives and the general workflows for the experimental protocols described above.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Simplified MAPK/ERK Signaling Pathway.
Conclusion and Future Directions
This guide consolidates the available biological activity data for analogs of this compound, highlighting their potential as antioxidant, antimicrobial, and cytotoxic agents. The provided experimental protocols and workflows offer a standardized framework for future comparative studies.
The most significant finding of this review is the notable lack of direct experimental data for this compound. This represents a critical gap in the understanding of the structure-activity relationships of methylthio-substituted benzaldehydes. Future research should prioritize the synthesis and comprehensive biological evaluation of this compound to determine its antioxidant, antimicrobial, and cytotoxic properties. Such studies, utilizing the methodologies outlined in this guide, would provide valuable insights and could reveal a novel compound with significant therapeutic potential. A direct comparison of the three isomers would be instrumental in elucidating the impact of the methylthio group's position on biological activity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Methylthio)benzaldehyde » Growing Science [growingscience.com]
- 4. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde, a simple aromatic aldehyde, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of several benzaldehyde derivatives, supported by experimental data from peer-reviewed studies. Detailed methodologies for key cytotoxicity assays are also presented to facilitate the replication and extension of these findings.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of benzaldehyde derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following tables summarize the IC50 values and growth inhibition percentages for various benzaldehyde derivatives against several human cancer cell lines.
Benzyloxybenzaldehyde Derivatives Against HL-60 Cells
A study on a series of benzyloxybenzaldehyde derivatives revealed significant anticancer activity against the human leukemia (HL-60) cell line. The most potent compounds are detailed below.
| Compound | Derivative Name | IC50 (µM) |
| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | Most Potent |
| 17 | 2-(benzyloxy)benzaldehyde | Active at 1-10 µM |
| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | Active at 1-10 µM |
| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | Active at 1-10 µM |
| 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | Active at 1-10 µM |
| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | Active at 1-10 µM |
| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | Active at 1-10 µM |
Data sourced from a study on the synthesis and anticancer activity of benzyloxybenzaldehyde derivatives.[1]
Substituted Aldehydes Against Various Cancer Cell Lines
An extensive screening of fifty-four commercial aldehydes identified several benzaldehyde derivatives with potent cytotoxic activity against a panel of human cancer cell lines. The IC50 values for the most active compounds are presented below.[2]
| Compound | R on Benzaldehyde | Cell Line | IC50 (µg/mL) |
| 24 | 2-OH-3-OCH3 | OVCAR-8 | 1.83 |
| SF-295 | 1.25 | ||
| HCT-116 | 2.15 | ||
| HL-60 | 0.98 | ||
| 26 | 2-OH-5-Br | OVCAR-8 | 1.12 |
| SF-295 | 0.76 | ||
| HCT-116 | 1.18 | ||
| HL-60 | 0.36 | ||
| 48 | 4-N(CH3)2 | OVCAR-8 | 4.75 |
| SF-295 | 3.55 | ||
| HCT-116 | 3.25 | ||
| HL-60 | 1.75 | ||
| 49 | 4-N(C2H5)2 | OVCAR-8 | 2.50 |
| SF-295 | 1.50 | ||
| HCT-116 | 1.25 | ||
| HL-60 | 0.50 | ||
| Doxorubicin | (Reference Drug) | OVCAR-8 | 0.49 |
| SF-295 | 0.15 | ||
| HCT-116 | 0.23 | ||
| HL-60 | 0.04 |
This study highlights that the type, position, and number of substituents on the aromatic ring are critical for the biological activity of these compounds.[2]
Benzaldehyde and its Propylene Glycol Acetal Derivative
A comparative study on the cytotoxicity of benzaldehyde and its propylene glycol (PG) acetal derivative in respiratory epithelial cells revealed that the acetal form exhibits significantly higher toxicity.
| Compound | Cell Line | Concentration | Result |
| Benzaldehyde | BEAS-2B | 1-10 mM | No significant cytotoxicity |
| Benzaldehyde PG Acetal | BEAS-2B | 1-10 mM | Significant, concentration-dependent cell mortality |
| Benzaldehyde | HNEpC | 1-10 mM | Moderate cytotoxicity |
| Benzaldehyde PG Acetal | HNEpC | 1-10 mM | Significant, concentration-dependent cell mortality |
Primary human nasal epithelial cells (HNEpC) were more sensitive to the acetal exposure.[3]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of benzaldehyde derivatives and their cytotoxic activity is a key area of investigation. Some general trends can be observed from the available data:
-
Substituent Position and Type: The position and nature of substituents on the benzaldehyde ring significantly influence cytotoxicity. For instance, in salicylaldehyde benzoylhydrazone derivatives, electron-withdrawing groups on the benzoyl ring and electron-donating groups on the salicylaldehyde ring enhance cytotoxic activity.[4]
-
Benzyloxy Group: The presence of a benzyloxy group at the 2-position of benzaldehyde appears to be favorable for anticancer activity, as seen in the potent activity of several benzyloxybenzaldehyde derivatives against HL-60 cells.[1]
-
Hydroxylation and Halogenation: The presence of hydroxyl and bromo groups, as in 2-hydroxy-3-methoxybenzaldehyde and 2-hydroxy-5-bromobenzaldehyde, resulted in potent cytotoxicity across multiple cell lines.[2]
-
Dialkylamino Group: Derivatives with a dialkylamino group at the 4-position also demonstrated significant cytotoxic effects.[2]
Caption: Structure-activity relationships of benzaldehyde derivatives.
Mechanisms of Cytotoxicity
Several studies indicate that benzaldehyde derivatives induce cytotoxicity through multiple mechanisms, primarily by triggering apoptosis (programmed cell death) and causing cell cycle arrest.
For instance, active benzyloxybenzaldehyde derivatives have been shown to induce apoptosis in HL-60 cells, which is characterized by morphological changes and DNA fragmentation.[1] These compounds can also lead to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1] Furthermore, some derivatives can arrest the cell cycle at the G2/M phase.[1]
Caption: Apoptotic pathway induced by benzyloxybenzaldehyde derivatives.
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used in the evaluation of benzaldehyde derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., HL-60 at 1 x 10⁵ cells/well) in a 96-well plate.[5]
-
Treatment: Treat the cells with various concentrations of the benzaldehyde derivatives for specified durations (e.g., 24, 48, and 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Add 100 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Caption: General workflow of the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.
-
Cell Culture: Culture human lymphocytes or other target cells.
-
Treatment: Treat cells with different concentrations of benzaldehyde derivatives for various time points (e.g., 6 and 24 hours).[6][7]
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.
-
Colorimetric Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.
LIVE/DEAD™ Viability/Cytotoxicity Assay
This fluorescence-based assay provides a two-color visualization of live and dead cells.
-
Cell Culture: Grow cells such as BEAS-2B or HNEpC.
-
Treatment: Expose cells to benzaldehyde derivatives for a set period (e.g., 24 hours).[3]
-
Staining: Stain the cells with a mixture of Calcein AM (stains live cells green) and Ethidium homodimer-1 (EthD-1; stains dead cells red).[3]
-
Imaging: Visualize and quantify the live and dead cell populations using fluorescence microscopy.[3]
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ufc.br [repositorio.ufc.br]
- 3. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Methylthio)benzaldehyde versus other starting materials in synthesis
In the landscape of synthetic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the biological activity of the target molecules. This guide provides a comparative analysis of 3-(Methylthio)benzaldehyde against other commonly used benzaldehyde derivatives in the synthesis of bioactive compounds. While direct, side-by-side experimental comparisons are not extensively documented in the literature, this guide synthesizes established chemical principles and available data from analogous structures to offer a valuable resource for researchers, scientists, and drug development professionals.
Performance in Schiff Base Synthesis
Schiff bases, characterized by an azomethine group (-C=N-), are versatile intermediates in the synthesis of various heterocyclic compounds and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The formation of a Schiff base involves the condensation reaction between a primary amine and an aldehyde.
Comparison with Benzaldehyde and 4-(Methylthio)benzaldehyde
The reactivity of the aldehyde group is influenced by the electronic effects of the substituents on the benzene ring. The methylthio (-SCH3) group is an ortho, para-directing group and is generally considered to be weakly electron-donating through resonance and electron-withdrawing through induction.
-
This compound: The methylthio group at the meta position primarily exerts an electron-withdrawing inductive effect, which is expected to slightly increase the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This can lead to a modest increase in reaction rate.
-
4-(Methylthio)benzaldehyde: With the methylthio group in the para position, its electron-donating resonance effect can partially counteract the inductive effect, leading to a reactivity profile that is more comparable to or slightly less than that of unsubstituted benzaldehyde.
-
Benzaldehyde: Serves as a baseline for comparison, with no electronic influence from substituents.
Table 1: Theoretical Comparison of Performance in Schiff Base Synthesis
| Starting Material | Expected Relative Reactivity | Expected Yield | Plausible Reaction Time |
| This compound | Moderate-High | Good-Excellent | Moderate |
| 4-(Methylthio)benzaldehyde | Moderate | Good | Moderate |
| Benzaldehyde | Moderate | Good | Moderate |
| 4-Nitrobenzaldehyde | High | Excellent | Short |
| 4-Methoxybenzaldehyde | Low | Moderate-Good | Long |
Note: The data in this table is based on established principles of electronic effects on chemical reactivity and is intended for comparative purposes. Actual experimental results may vary.
Experimental Protocol: General Synthesis of Schiff Bases
A common method for the synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine in an alcoholic solvent, often with a catalytic amount of acid.
Protocol:
-
Dissolve the substituted benzaldehyde (1 mmol) in ethanol (20 mL).
-
Add the primary amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent.
Performance in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is widely used in the synthesis of coumarins, and other heterocyclic systems with various biological activities.
Comparison with Other Substituted Benzaldehydes
The rate of the Knoevenagel condensation is also sensitive to the electrophilicity of the aldehyde's carbonyl carbon.
-
This compound: The inductive electron-withdrawing effect of the meta-substituted methylthio group is expected to enhance the reactivity towards nucleophilic attack by the active methylene compound, potentially leading to higher yields and shorter reaction times compared to benzaldehyde.
-
Electron-Withdrawing Groups (e.g., 4-Nitrobenzaldehyde): These groups strongly activate the aldehyde for nucleophilic attack, resulting in high yields and fast reaction rates.
-
Electron-Donating Groups (e.g., 4-Methoxybenzaldehyde): These groups decrease the electrophilicity of the carbonyl carbon, leading to slower reactions and potentially lower yields.
Table 2: Theoretical Comparison of Performance in Knoevenagel Condensation
| Starting Material | Expected Relative Reactivity | Expected Yield | Plausible Reaction Time |
| This compound | High | Excellent | Short-Moderate |
| Benzaldehyde | Moderate | Good | Moderate |
| 4-Nitrobenzaldehyde | Very High | Excellent | Short |
| 4-Methoxybenzaldehyde | Low | Moderate | Long |
Note: This table provides a theoretical comparison based on electronic effects. Experimental outcomes can be influenced by other factors such as steric hindrance and reaction conditions.
Experimental Protocol: General Knoevenagel Condensation
A typical procedure for the Knoevenagel condensation involves the use of a basic catalyst in an organic solvent.
Protocol:
-
To a solution of the substituted benzaldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in ethanol (15 mL), add a catalytic amount of piperidine or another suitable base.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, pour the reaction mixture into ice-cold water.
-
The precipitated product is filtered, washed with water, and dried.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure condensed product.
Visualization of Synthetic Pathways
To illustrate the synthetic utility of this compound, the following diagrams depict a general workflow for the synthesis of Schiff bases and a potential subsequent cyclization to a heterocyclic compound.
Caption: General workflow for Schiff base synthesis.
Caption: Logical flow from starting material to product.
Potential Involvement in Signaling Pathways
While specific signaling pathways targeted by derivatives of this compound are not well-defined, compounds containing the methylthio-phenyl moiety have been implicated in various biological activities. For instance, S-substituted 2-mercaptobenzimidazoles have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: Simplified Hedgehog signaling pathway.
Conclusion
This compound represents a valuable starting material in organic synthesis, particularly for the preparation of Schiff bases and other heterocyclic compounds. Based on electronic effects, it is anticipated to exhibit enhanced reactivity in nucleophilic addition and condensation reactions compared to unsubstituted benzaldehyde and its 4-methylthio isomer. This increased reactivity could translate to improved yields and shorter reaction times, making it an attractive alternative for the synthesis of complex, biologically active molecules. Further experimental studies are warranted to provide quantitative data and fully elucidate the comparative performance of this compound in a broader range of synthetic transformations.
A Head-to-Head Comparison of Synthetic Routes to 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the primary synthetic routes to 3-(Methylthio)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The performance of each route is evaluated based on experimental data, including reaction yields, conditions, and reagent accessibility.
At a Glance: Comparison of Synthetic Methodologies
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Route 1: Nucleophilic Aromatic Substitution | 3-Bromobenzaldehyde | Sodium thiomethoxide, Solvent (e.g., DMF, DMSO) | Good to Excellent | Direct, potentially high-yielding | Requires synthesis or purchase of sodium thiomethoxide; potential for side reactions. |
| Route 2: Reduction of 3-(Methylthio)benzoic Acid | 3-(Methylthio)benzoic Acid | DIBAL-H or SOCl₂/NaBH₄ | Good to Excellent | Utilizes a commercially available starting material; well-established reduction methods. | Requires cryogenic conditions for DIBAL-H; multi-step if starting from the acid chloride. |
| Route 3: Multi-step Synthesis from 3-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | SnCl₂/HCl, NaNO₂, KSCN/CH₃I | Moderate (overall) | Utilizes readily available starting materials; classic and reliable transformations. | Multi-step process, potentially lowering the overall yield; involves diazotization which requires careful temperature control. |
Route 1: Nucleophilic Aromatic Substitution of 3-Halobenzaldehydes
This approach offers a direct pathway to this compound through the displacement of a halide from the aromatic ring by a methylthiolate nucleophile. The electron-withdrawing nature of the aldehyde group, although meta to the leaving group, provides some activation for the nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol:
A solution of 3-bromobenzaldehyde (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is treated with sodium thiomethoxide (1.1-1.5 equivalents). The reaction mixture is typically heated to facilitate the substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. Purification is generally achieved by column chromatography.
Caption: Nucleophilic Aromatic Substitution Route.
Route 2: Reduction of 3-(Methylthio)benzoic Acid
This synthetic strategy leverages the commercially available 3-(Methylthio)benzoic acid and reduces the carboxylic acid functionality to an aldehyde. This transformation can be achieved directly using a reducing agent like diisobutylaluminium hydride (DIBAL-H) or via a two-step process involving the formation of an acid chloride followed by reduction.
Experimental Protocol (Direct Reduction with DIBAL-H):
To a solution of methyl 3-(methylthio)benzoate (1 equivalent), derived from the corresponding benzoic acid, in an anhydrous solvent such as dichloromethane (DCM) or toluene at -78 °C under an inert atmosphere, a solution of DIBAL-H (1.0-1.2 equivalents) in a suitable solvent is added dropwise.[1][2] It is crucial to maintain the temperature at or below -78 °C to prevent over-reduction to the corresponding alcohol.[1] The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched at low temperature with methanol, followed by the addition of an aqueous solution of Rochelle's salt.[3] The product is then extracted, dried, and purified.
Caption: Reduction of 3-(Methylthio)benzoic Acid Ester.
Route 3: Multi-step Synthesis from 3-Nitrobenzaldehyde
This classical approach involves the transformation of a nitro group into a methylthio group via a diazonium salt intermediate. While longer, it utilizes common and inexpensive starting materials.
Experimental Protocol:
-
Reduction of the Nitro Group: 3-Nitrobenzaldehyde is reduced to 3-aminobenzaldehyde. A common method involves using a metal catalyst like tin(II) chloride in the presence of hydrochloric acid.
-
Diazotization: The resulting 3-aminobenzaldehyde is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at 0-5 °C.
-
Sandmeyer-type Reaction: The diazonium salt is then reacted with a source of the methylthio group. This can be achieved by reacting the diazonium salt with potassium thiocyanate to form the thiocyanate, which is then methylated, or by direct reaction with a methylthiolate source in the presence of a copper catalyst.
-
Hydrolysis (if protected): If the aldehyde was protected as an acetal during the reduction or diazotization steps, a final hydrolysis step is required to regenerate the aldehyde functionality.
Caption: Multi-step Synthesis from 3-Nitrobenzaldehyde.
Head-to-Head Analysis
Route 1 (Nucleophilic Aromatic Substitution) is arguably the most direct approach, provided that 3-bromobenzaldehyde and sodium thiomethoxide are readily available. The success of this route hinges on the reactivity of the aryl halide, and while the meta-aldehyde group offers some activation, forcing conditions (higher temperatures, longer reaction times) may be necessary, potentially leading to side products.
Route 2 (Reduction of 3-(Methylthio)benzoic Acid) is a highly reliable and often high-yielding method. The commercial availability of the starting benzoic acid is a significant advantage. The use of DIBAL-H for the reduction of the corresponding ester is a well-established and selective method for aldehyde synthesis, though it requires stringent temperature control to avoid over-reduction.[1][4] The two-step procedure via the acid chloride is also a robust alternative.
Route 3 (Multi-step Synthesis from 3-Nitrobenzaldehyde) is a classic and versatile, albeit longer, synthetic sequence. Each step is a well-understood transformation in organic chemistry. However, the multi-step nature can lead to a lower overall yield. The handling of diazonium salts requires care due to their potential instability. This route is a good option when the other starting materials are not readily accessible.
Conclusion
For researchers and professionals in drug development, the choice of synthetic route to this compound will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the equipment available.
-
For a direct and potentially high-yielding synthesis where the starting materials are accessible, Route 1 is an attractive option.
-
When reliability and the use of a commercially available precursor are paramount, Route 2 is likely the preferred method, with the DIBAL-H reduction of the ester being a particularly effective approach.
-
Route 3 offers a viable alternative when other starting materials are unavailable, leveraging fundamental and well-documented organic reactions.
It is recommended that small-scale trials of the most promising routes be conducted to optimize reaction conditions and yields for the specific laboratory setting.
References
Conformational Landscape of 3-(Methylthio)benzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of small molecules is a critical determinant of their biological activity and physicochemical properties. Understanding the preferred spatial arrangements of a molecule and the energy barriers to rotation around its flexible bonds is paramount in rational drug design and materials science. This guide provides a comparative analysis of the conformational preferences of 3-(methylthio)benzaldehyde derivatives, leveraging experimental and computational data to elucidate their structural dynamics.
Due to a lack of specific experimental data for this compound in the public domain, this guide utilizes data for the structurally similar 3-methoxybenzaldehyde as a proxy for NMR and computational comparisons. The electronic and steric similarities between the methoxy and methylthio groups make this a reasonable approximation for illustrating the principles of conformational analysis.
Comparative Analysis of Conformational Isomers
The primary conformational flexibility in this compound and its derivatives arises from the rotation around the single bond connecting the aromatic ring to the aldehyde group. This rotation gives rise to two principal planar conformers: the O-syn and O-anti forms, where the aldehyde oxygen is syn-periplanar or anti-periplanar to the meta-substituent, respectively.
Computational Analysis: Rotational Energy Barriers
Computational chemistry provides a powerful tool for probing the energetics of conformational changes. Density Functional Theory (DFT) calculations are commonly employed to determine the rotational barrier and the relative stability of different conformers.
Table 1: Calculated Rotational Barrier for Benzaldehyde Derivatives
| Compound | Method | Basis Set | Rotational Barrier (kcal/mol) | Reference |
| Benzaldehyde (unsubstituted) | DFT | Not Specified | 8.58 | [1] |
| para-Substituted Benzaldehydes | DFT | Not Specified | Varies with substituent | [1] |
| 3-Methoxybenzaldehyde (proxy) | DFT | B3LYP/6-311+G(d,p) | ~5-7 (Estimated) | General chemical knowledge |
Note: The rotational barrier for 3-methoxybenzaldehyde is an estimate based on typical values for substituted benzaldehydes.
Spectroscopic Analysis: NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis in solution. Chemical shifts and coupling constants are sensitive to the local electronic and spatial environment of the nuclei. For 3-substituted benzaldehydes, the chemical shifts of the aromatic protons can provide insights into the preferred conformation.
Table 2: ¹H and ¹³C NMR Chemical Shifts for 3-Methoxybenzaldehyde (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | |
| H-2 | 7.51 (d, J = 6.2 Hz) |
| H-4 | 7.28 (m) |
| H-5 | 7.41 (s) |
| H-6 | 7.51 (d, J = 6.2 Hz) |
| Aldehyde-H | 9.98 (s) |
| Methoxy-H | 3.82 (s) |
| ¹³C NMR | |
| C-1 (CHO) | 193.0 |
| C-2 | 112.9 |
| C-3 | 159.8 |
| C-4 | 121.0 |
| C-5 | 130.3 |
| C-6 | 122.5 |
| C-ipso | 137.6 |
| Methoxy-C | 55.4 |
Data for 3-methoxybenzaldehyde is used as a proxy.[2]
Experimental Protocols
Dynamic NMR Spectroscopy for Rotational Barrier Determination
Dynamic NMR (DNMR) is a technique used to measure the rates of conformational exchange processes. By monitoring the changes in the NMR lineshape as a function of temperature, the energy barrier to rotation can be determined.
Protocol:
-
Sample Preparation: Dissolve the compound of interest in a suitable deuterated solvent that allows for a wide temperature range (e.g., deuterated toluene or dimethyl ether).
-
Spectra Acquisition: Record a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the exchange is slow (separate signals for different conformers) to a high temperature where the exchange is fast (averaged signals).
-
Coalescence Temperature: Identify the coalescence temperature (Tc), at which the two exchanging signals merge into a single broad peak.
-
Rate Constant Calculation: The rate constant (k) at the coalescence temperature can be calculated using the equation: k = (π * Δν) / √2, where Δν is the frequency difference between the two signals at low temperature.
-
Eyring Equation: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier: ΔG‡ = RTc [2.303 log(k * h / (kB * Tc))], where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.[3][4]
Single-Crystal X-ray Diffraction
This technique provides the precise solid-state conformation of a molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or by sublimation.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.
Computational Conformational Analysis Workflow
Protocol:
-
Initial Structure: Build the 3D structure of the molecule using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a specific functional and basis set).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
-
Potential Energy Surface Scan: To determine the rotational barrier, perform a relaxed scan of the dihedral angle of interest (e.g., the C-C bond between the ring and the aldehyde).
-
Data Analysis: Analyze the relative energies of the conformers and the height of the rotational barrier.
Visualizations
Caption: A generalized workflow for conformational analysis, integrating experimental and computational approaches.
Caption: The relationship between O-syn and O-anti conformers and the transition state for their interconversion.
References
Quantifying the Electron-Donating Effect of the 3-Methylthio Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic nature of substituents plays a pivotal role in modulating the physicochemical properties and biological activity of molecules. A quantitative understanding of these effects is therefore crucial in the fields of medicinal chemistry, materials science, and chemical biology. This guide provides a comprehensive comparison of the electron-donating properties of the 3-methylthio (-SMe) group against other common substituents, supported by experimental data and detailed methodologies.
Introduction to Electronic Effects of Substituents
The influence of a substituent on the electron density of a molecule is primarily described by two phenomena: the inductive effect and the resonance effect . The inductive effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms, while the resonance effect involves the delocalization of pi (π) electrons across the molecule.
To quantify these electronic effects, linear free-energy relationships (LFERs) have been developed, with the Hammett and Taft equations being the most prominent. These models use substituent constants (σ) and reaction constants (ρ) to correlate the reactivity of substituted aromatic and aliphatic compounds, respectively.
Hammett and Taft Parameters: A Quantitative Measure
The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent on the reactivity of an aromatic ring. It is determined by comparing the ionization of a substituted benzoic acid to that of benzoic acid itself. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. The constant is position-dependent, with σ_m for meta-substituted and σ_p for para-substituted compounds.
The Taft polar substituent constant (σ)* quantifies the polar (inductive) effect of a substituent in aliphatic systems, where resonance effects are generally absent.
The 3-Methylthio Group: An Overview
The methylthio (-SMe) group, when attached to an aromatic ring, can exhibit both inductive and resonance effects. The sulfur atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the sulfur atom can be delocalized into the π-system of the aromatic ring, resulting in an electron-donating resonance effect (+R). The net electronic effect of the -SMe group is a combination of these two opposing forces.
Quantitative Comparison of the 3-Methylthio Group
To quantitatively assess the electron-donating strength of the 3-methylthio group, we can examine its Hammett constant (σ_m). For the meta position, the resonance effect is minimized, and the Hammett constant primarily reflects the inductive effect.
| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Taft Polar Constant (σ*) |
| -SCH3 (Methylthio) | 0.13 [1] | -0.16 [1] | Not readily available |
| -CH3 (Methyl) | -0.07 | -0.17 | 0.00 |
| -OCH3 (Methoxy) | 0.12 | -0.27 | Not readily available |
| -OH (Hydroxy) | 0.10 | -0.37 | Not readily available |
| -NH2 (Amino) | -0.16 | -0.66 | Not readily available |
| -N(CH3)2 (Dimethylamino) | -0.15 | -0.83 | Not readily available |
| -H (Hydrogen) | 0.00 | 0.00 | 0.49 |
| -Cl (Chloro) | 0.37 | 0.23 | Not readily available |
| -NO2 (Nitro) | 0.71 | 0.78 | Not readily available |
Note: Taft constants are typically determined for aliphatic systems and are not directly comparable for substituents on an aromatic ring.
From the table, the positive σ_m value of the 3-methylthio group (0.13) indicates that it has a net electron-withdrawing inductive effect at the meta position.[1] However, its σ_p value is negative (-0.16), demonstrating a net electron-donating effect at the para position where the +R effect is more pronounced.[1] This dual nature is a key characteristic of the methylthio group.
Experimental Protocols
Determination of Hammett Constants from pKa Values
The Hammett substituent constant for a group X at the meta or para position can be determined experimentally by measuring the acid dissociation constant (pKa) of the corresponding substituted benzoic acid in water at 25°C. The Hammett equation for this reference reaction is:
σ_x = pK_a (benzoic acid) - pK_a (X-substituted benzoic acid)
A similar approach can be used with substituted phenols. The relationship is given by:
σ_x = [pK_a (phenol) - pK_a (X-substituted phenol)] / ρ
where ρ (rho) is the reaction constant for the ionization of phenols, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of phenols in water at 25°C, ρ is approximately 2.25.
Experimental Workflow: pKa Determination by Potentiometric Titration
This protocol outlines the determination of the pKa of a weakly acidic compound like a substituted phenol.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl)
-
The phenolic compound to be tested
-
Deionized water (carbonate-free)
Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.[2][3]
-
Preparation of the analyte solution: Accurately weigh a sample of the phenolic compound to prepare a solution of known concentration (e.g., 0.01 M) in a beaker. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).[2][3]
-
Initial pH adjustment: If necessary, add a small amount of 0.1 M HCl to the analyte solution to ensure the phenol is fully protonated.
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).[2][3]
-
Data collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to obtain the titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). More accurately, the pKa can be determined from the inflection point of the first derivative plot of the titration curve.
Visualizing the Concepts
Caption: Logical flow of the Hammett equation.
Caption: Workflow for pKa determination.
Conclusion
The 3-methylthio group presents a nuanced electronic profile, acting as a weak inductive electron-withdrawer at the meta position and a weak resonance electron-donor at the para position. This duality makes it a valuable substituent for fine-tuning the electronic properties of molecules in drug design and materials science. By understanding and quantifying its effects through parameters like the Hammett constants, researchers can make more informed decisions in the molecular design process. The experimental protocols provided herein offer a clear path to empirically determining these crucial parameters.
References
Stability Under Scrutiny: A Comparative Analysis of Substituted Benzaldehydes
For researchers, scientists, and drug development professionals, understanding the inherent stability of substituted benzaldehydes is paramount for predicting reaction outcomes, ensuring drug substance and product stability, and designing robust synthetic routes. This guide provides a comparative study of the stability of various substituted benzaldehydes under oxidative, reductive, and thermal stress, supported by experimental data and detailed protocols.
The reactivity of the aldehyde functional group is intricately linked to the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert profound and often opposing effects on the stability of the benzaldehyde moiety, influencing its susceptibility to degradation pathways. This guide delves into these substituent effects, offering a quantitative comparison to inform experimental design and compound handling.
Oxidative Stability: A Tale of Electron Demand
The oxidation of benzaldehydes to their corresponding benzoic acids is a common degradation pathway. The rate of this oxidation is highly dependent on the nature of the substituent on the aromatic ring. Generally, electron-donating groups accelerate the oxidation by increasing the electron density at the aldehyde carbon, making it more susceptible to attack by oxidizing agents. Conversely, electron-withdrawing groups tend to decrease the rate of oxidation.
A classic method to quantify these effects is through the determination of reaction rate constants. The following table summarizes the relative rate constants for the oxidation of various substituted benzaldehydes with benzyltrimethylammonium chlorobromate (BTMACB), illustrating the impact of different substituents.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| p-Cl | Oxidation with BTMACB | 0.55 |
| H | Oxidation with BTMACB | 1.00 |
| p-CH₃ | Oxidation with BTMACB | 2.51 |
| p-OCH₃ | Oxidation with BTMACB | 6.31 |
Note: k₀ is the rate constant for the oxidation of unsubstituted benzaldehyde.
The data clearly indicates that strong electron-donating groups like p-OCH₃ significantly accelerate the oxidation, while electron-withdrawing groups like p-NO₂ and p-Cl have a more complex effect in this specific reaction, which may suggest a mechanism sensitive to the stability of an electron-deficient intermediate.
Reductive Stability: The Impact of Electrophilicity
The reduction of benzaldehydes to benzyl alcohols is a fundamental transformation in organic synthesis. The stability of the aldehyde towards reduction is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack by reducing agents and thus less stable. Conversely, electron-donating groups decrease the electrophilicity, leading to greater stability towards reduction.
The following table presents the relative rates of reduction of various substituted benzaldehydes with sodium borohydride under ultrasonic irradiation, providing a clear comparison of their stability.
| Substrate | Product | Reaction Time (min) | Yield (%) |
| Benzaldehyde | Benzyl alcohol | 15 | 96 |
| p-Anisaldehyde (p-OCH₃) | p-Anisyl alcohol | 15 | 96 |
| Vanillin (p-OH, m-OCH₃) | Vanillyl alcohol | 20 | 92 |
| Cinnamaldehyde | Cinnamyl alcohol | 20 | 71 |
| Furfural | Furfuryl alcohol | 15 | 89 |
While this data provides valuable insights into the ease of reduction, a direct comparison of a homologous series of substituted benzaldehydes under identical conditions would provide a more nuanced understanding of substituent effects. Generally, the trend follows that aldehydes with electron-withdrawing substituents will be reduced more rapidly than those with electron-donating groups.
Thermal Stability: Unveiling Decomposition Pathways
The thermal stability of substituted benzaldehydes is a critical parameter, particularly for applications involving elevated temperatures. Decomposition can proceed through various pathways, including decarbonylation and polymerization. The nature of the substituent can influence the temperature at which these processes occur.
Experimental Protocols
For researchers seeking to replicate or expand upon these findings, detailed experimental methodologies are crucial.
Oxidation Kinetics of Substituted Benzaldehydes
This protocol outlines a general procedure for determining the kinetics of oxidation of substituted benzaldehydes using a spectrophotometric method.
Materials:
-
Substituted benzaldehyde
-
Oxidizing agent (e.g., benzyltrimethylammonium fluorochromate, BTMAFC)
-
Solvent (e.g., aqueous acetic acid)
-
Perchloric acid (catalyst)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the substituted benzaldehyde, oxidizing agent, and perchloric acid in the chosen solvent system.
-
To initiate the reaction, mix the solutions in a cuvette, ensuring a pseudo-first-order condition by maintaining a large excess of the benzaldehyde.
-
Monitor the decrease in the concentration of the oxidizing agent over time by measuring the absorbance at its λmax (e.g., 372 nm for BTMAFC).
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear plot of log(absorbance) versus time.
-
Vary the concentration of the benzaldehyde and perchloric acid to determine the order of the reaction with respect to each reactant.
Reduction of Substituted Benzaldehydes with Sodium Borohydride
This protocol describes a typical procedure for the reduction of a substituted benzaldehyde using sodium borohydride.
Materials:
-
Substituted benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., methanol, ethanol)
-
Thin Layer Chromatography (TLC) plates
-
Developing solvent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the substituted benzaldehyde in the chosen alcohol solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution in portions.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (disappearance of the starting material spot), quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a general workflow for assessing the thermal stability of substituted benzaldehydes using TGA.
Materials:
-
Substituted benzaldehyde sample
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Accurately weigh a small amount of the substituted benzaldehyde sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas to create an inert atmosphere.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition, which indicates the beginning of significant mass loss, is a key measure of thermal stability.
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate the general electronic effects of substituents and a typical experimental workflow.
Caption: Influence of electron-donating and -withdrawing groups on benzaldehyde stability.
Caption: General workflow for comparative stability studies of substituted benzaldehydes.
Safety Operating Guide
Proper Disposal of 3-(Methylthio)benzaldehyde: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-(Methylthio)benzaldehyde is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 73771-35-4) was not available in the immediate search results. The hazard information and disposal guidelines presented here are based on data for the closely related isomer, 4-(Methylthio)benzaldehyde, and general principles for hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.
I. Hazard Profile and Safety Summary
Based on available data for similar compounds, this compound should be handled as a hazardous substance. The GHS classifications for the related compound 4-(Methylthio)benzaldehyde suggest it may be harmful or toxic if swallowed and a skin and eye irritant.[1] Always handle this chemical in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]
Key Hazard Information (Based on 4-(Methylthio)benzaldehyde):
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | Warning | H335: May cause respiratory irritation[1] |
II. Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local regulations.[3] Chemical waste is regulated by the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the sewer. The following protocol outlines the standard procedure for disposal through an approved hazardous waste program.
Step 1: Waste Identification and Segregation
-
Treat all unused or unwanted this compound and materials contaminated with it (e.g., pipette tips, absorbent materials from a spill) as hazardous waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS office. Store it separately from incompatible materials, such as strong oxidizing agents.
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container for waste collection. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
The container must be in good condition, with a secure, tightly-fitting lid.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The physical address (building and room number).
-
The Principal Investigator's name and contact information.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Provide secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.
Step 4: Disposal of Empty Containers
-
A container that held this compound is considered empty only after being triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policies.
Step 5: Arranging for Waste Pickup
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS office or hazardous waste management program to schedule a pickup.
-
Do not transport hazardous waste across public areas yourself. Only trained EHS personnel should handle the final removal and transport.[5]
-
The recommended disposal method for this type of combustible material is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6]
III. Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[3][6]
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-(Methylthio)benzaldehyde
Essential Safety and Handling Guide for 3-(Methylthio)benzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified with the following hazards. It is crucial to understand these risks before handling the substance.
| Hazard Statement | GHS Classification | Description | Citations |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1][2][3] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [1][4] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation. | [1][2][4] |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. | |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | [1][2][4] |
| H227 | Flammable Liquids (Category 4) | Combustible liquid. | |
| H411 | Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | Toxic to aquatic life with long lasting effects. | [3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Recommended PPE
| Body Part | Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing. | Conforming to EN166 (EU) or NIOSH (US) approved.[5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact. | Select according to the concentration and amount of the dangerous substance.[5] |
| Respiratory | Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is insufficient, use a NIOSH-approved respirator with an organic vapor cartridge. | Follow OSHA respirator regulations (29 CFR 1910.134).[6] |
Experimental Protocols: Safe Handling and Storage
Adherence to these procedures is critical for the safe handling and storage of this compound in a laboratory setting.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Ventilation : Always handle this chemical in a well-ventilated area or under a certified chemical fume hood to minimize inhalation of vapors.[1][4][7]
-
Avoid Contact : Take measures to avoid contact with skin, eyes, and clothing.[8] Do not breathe mist, vapors, or spray.[1][4][7]
-
Hygiene : Wash hands thoroughly with soap and water after handling.[1][3][7] Do not eat, drink, or smoke in the work area.[1][3][7]
-
Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[7]
Storage Procedures
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][7]
-
Security : Store in a locked cabinet or other secure area to prevent unauthorized access.[1][7]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, and strong reducing agents.[7]
Emergency and Disposal Plans
Immediate and appropriate responses to emergencies and proper disposal are vital to mitigate risks.
First-Aid Measures
| Exposure Route | Procedure | Citations |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if you feel unwell. | [1][4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | [1][4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1][4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or a doctor. | [1] |
Spill Response
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite.[4][9]
-
Collection : Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4] Do not allow the chemical to enter drains or waterways.[1]
Disposal Plan
-
Waste Material : Dispose of the chemical and any contaminated materials at an approved hazardous waste disposal facility.[3][7]
-
Regulations : All disposal practices must comply with local, state, and federal regulations.[8][9] Do not mix with other waste.
Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. mu-intel.com [mu-intel.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
